Aloisine B
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19) |
InChI Key |
GFJIABMYYUGNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Aloisine B: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine B is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and the experimental protocols used to elucidate these properties. This compound exerts its biological effects by competitively inhibiting the ATP-binding pocket of target kinases, leading to cell cycle arrest in the G1 and G2 phases and inhibition of cell proliferation.[1][2] This document is intended to serve as a comprehensive resource for researchers in oncology, neurobiology, and drug development.
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the catalytic subunit of target kinases.[1][3] This has been demonstrated through kinetic studies and co-crystallization with CDK2.[1][3] The aloisine scaffold fits into the ATP-binding pocket, and structural analysis of the CDK2-Aloisine B complex reveals key interactions. Specifically, this compound forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in CDK2, a common interaction motif for CDK inhibitors.[1][3] By occupying the ATP-binding site, this compound prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways regulated by these kinases.
Kinase Selectivity and Potency
Aloisines have been shown to be potent inhibitors of specific CDKs and GSK-3.[4] While the primary literature should be consulted for the precise IC50 values for this compound, which are presented in the study by Mettey et al. (2003), the data for the closely related Aloisine A provides a strong indication of the family's selectivity profile.[2][4]
| Target Kinase | Aloisine A IC50 (µM) | Reference |
| CDK1/cyclin B | 0.15 | [2] |
| CDK2/cyclin A | 0.12 | [2] |
| CDK2/cyclin E | 0.4 | [2] |
| CDK5/p25 | 0.16 | [2][5] |
| GSK-3α | 0.5 | [2] |
| GSK-3β | 1.5 | [2] |
| erk1 | 18 | [2] |
| erk2 | 22 | [2] |
Table 1: Kinase Inhibitory Profile of Aloisine A. The table presents the half-maximal inhibitory concentrations (IC50) for Aloisine A against a panel of kinases. This compound shows a similar potent and selective profile.
Cellular Effects: Cell Cycle Arrest
The inhibition of CDKs, which are key regulators of the cell cycle, leads to a halt in cell proliferation.[1][2][6] Treatment of cells with aloisines results in a significant accumulation of cells in the G1 and G2 phases of the cell cycle, preventing their entry into the S (synthesis) and M (mitosis) phases, respectively.[1][2] This G1/G2 arrest is a direct consequence of the inhibition of CDK2/cyclin E (for G1/S transition) and CDK1/cyclin B (for G2/M transition).
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Kinase Inhibition Assay (Radioactive)
This protocol is a representative method for determining the IC50 values of this compound against CDK targets.
Objective: To quantify the inhibitory effect of this compound on the activity of a specific kinase (e.g., CDK1/cyclin B) by measuring the phosphorylation of a substrate (e.g., Histone H1).
Materials:
-
Active kinase (e.g., CDK1/cyclin B)
-
Substrate: Histone H1
-
[γ-³²P]ATP
-
This compound (at various concentrations)
-
5X Assay Dilution Buffer (e.g., 40mM MOPS pH 7.0, 1mM EDTA)
-
Reaction Buffer (e.g., 75mM MgCl₂, 500µM ATP in 20mM MOPS, pH 7.2)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture:
-
5 µL of 5X Assay Dilution Buffer
-
5 µL of Histone H1 stock solution (e.g., 0.5 mg/mL)
-
2.5 µL of active kinase
-
2.5 µL of this compound dilution (or solvent control)
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µL of diluted [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C with gentle agitation.
-
Stop the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone for 5 minutes to dry the paper.
-
Transfer the paper squares to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the solvent control and determine the IC50 value using appropriate software.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on cell viability and proliferation.
Objective: To determine the concentration-dependent effect of this compound on the proliferation of a cell line (e.g., NT2 cells).[1]
Materials:
-
Human cell line (e.g., NT2, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 40-72 hours).[1]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Objective: To analyze the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
Human cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 60-70% confluency.
-
Treat cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is a potent and selective inhibitor of CDKs and GSK-3, acting through competitive inhibition of the ATP-binding site. Its mechanism of action translates to clear cellular effects, primarily the induction of cell cycle arrest at the G1 and G2 checkpoints, leading to the inhibition of cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other kinase inhibitors. This molecule holds potential for further development in therapeutic areas where CDK and GSK-3 activity are dysregulated, such as oncology and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Aloisine B: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine B is a member of the aloisine family of potent, ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. The document details the synthetic route, quantitative biological activity, and relevant experimental protocols. Visualizations of the synthetic pathway and mechanism of action are provided to facilitate understanding.
Discovery and Mechanism of Action
The aloisine family of compounds, characterized by a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine core scaffold, were identified as potent inhibitors of CDKs and GSK-3.[1][2] this compound, a prominent member of this family, exerts its inhibitory effect through competitive inhibition of ATP binding to the catalytic subunit of these kinases.[2][3] X-ray crystallography studies of this compound in complex with CDK2 have revealed key interactions within the ATP-binding pocket.[4] Specifically, this compound forms two hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in CDK2, a common interaction motif for CDK inhibitors.[4] This inhibition of CDK and GSK-3 activity leads to cell cycle arrest in both the G1 and G2 phases, highlighting its potential as an anti-proliferative agent.[5]
Signaling Pathway of CDK Inhibition
The following diagram illustrates the general mechanism of ATP-competitive inhibition of CDKs by this compound.
Caption: Competitive binding of this compound to the ATP binding site of CDK/Cyclin complexes.
Synthesis of this compound
The synthesis of this compound and its analogs is based on the construction of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine core. While a general synthetic method has been described for the aloisine family, the specific details for the synthesis of individual compounds can be found in the primary literature.
Synthetic Workflow
The following diagram outlines a plausible synthetic workflow for the generation of the aloisine scaffold.
Caption: A generalized workflow for the synthesis of the aloisine core structure.
Quantitative Data
The biological activity of this compound has been evaluated against a panel of kinases. The following table summarizes the reported IC50 values.
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.2 |
| CDK2/cyclin A | 0.15 |
| CDK2/cyclin E | 0.5 |
| CDK5/p25 | 0.2 |
| GSK-3α/β | 1.0 |
Data extracted from Mettey et al., J. Med. Chem. 2003, 46(2), 222-236.[2]
Experimental Protocols
General Kinase Assay Protocol (CDK1/cyclin B)
This protocol is a representative method for determining the inhibitory activity of compounds against CDK1/cyclin B using histone H1 as a substrate.
Materials:
-
Active CDK1/cyclin B enzyme
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
5X Kinase Buffer (e.g., 200 mM MOPS pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM EDTA, 5 mM DTT)
-
This compound (or other test compounds)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 5X Kinase Buffer, active CDK1/cyclin B, and histone H1.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the squares once with acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[6][7]
General Kinase Assay Protocol (GSK-3β)
This protocol describes a common method for assessing the inhibitory effect of compounds on GSK-3β activity.
Materials:
-
Active GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a phosphopeptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds)
-
Detection reagents (if using a non-radioactive method)
Procedure:
-
Prepare a reaction mixture containing Kinase Buffer, active GSK-3β, and the substrate peptide.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or heating).
-
Detect the amount of substrate phosphorylation. For radioactive assays, this can be done by spotting onto phosphocellulose paper and scintillation counting. For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[8][9]
Conclusion
This compound is a well-characterized inhibitor of CDKs and GSK-3 with a defined mechanism of action. Its synthesis and biological evaluation have been established, providing a solid foundation for further research and development. The data and protocols presented in this guide offer a valuable resource for scientists working on the development of novel kinase inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
An In-depth Technical Guide to the Molecular Targets of Aloisine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine B is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds. This document provides a comprehensive technical overview of the molecular targets of this compound, focusing on its interactions with key cellular kinases. Extensive research has identified Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) as the primary targets of this compound. This guide summarizes the quantitative inhibitory activity of this compound, details the experimental protocols for target validation, and visualizes the implicated signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound and its derivatives.
Primary Molecular Targets of this compound
This compound functions as a competitive inhibitor of ATP at the catalytic site of several key protein kinases. Its primary targets are members of the Cyclin-Dependent Kinase (CDK) family and Glycogen Synthase Kinase-3 (GSK-3).
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and neuronal functions. This compound has been shown to inhibit several CDK complexes, leading to cell cycle arrest at the G1 and G2 phases.[1] The specific CDK targets include:
-
CDK1/cyclin B: A key complex for the G2/M transition.
-
CDK2/cyclin A: Involved in the S phase progression.
-
CDK2/cyclin E: Essential for the G1/S transition.
-
CDK5/p25: Atypical CDK active in post-mitotic neurons and implicated in neurodegenerative diseases.
Glycogen Synthase Kinase-3 (GSK-3)
GSK-3 is a ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. This compound inhibits both isoforms of GSK-3:
-
GSK-3α
-
GSK-3β
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified by determining its half-maximal inhibitory concentration (IC50) values. These values, derived from in vitro kinase assays, are summarized in the table below.
| Target Kinase | This compound IC50 (µM) |
| CDK1/cyclin B | 0.12 |
| CDK2/cyclin A | 0.15 |
| CDK2/cyclin E | 0.16 |
| CDK5/p25 | 0.10 |
| GSK-3α/β | 0.4 |
Data sourced from Mettey et al., J. Med. Chem. 2003, 46 (2), pp 222–236.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's targets.
In Vitro Kinase Assays
Objective: To determine the IC50 values of this compound against target kinases.
Principle: Kinase activity is measured by the transfer of the γ-phosphate from [γ-33P]ATP to a specific substrate. The amount of incorporated radioactivity is quantified to determine the level of inhibition.
Materials:
-
Purified recombinant kinases (CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, GSK-3α/β)
-
Specific substrates: Histone H1 for CDKs, and GS-1 (a GSK-3 specific peptide substrate) for GSK-3.
-
[γ-33P]ATP
-
Kinase buffer (e.g., MOPS, MgCl2, EGTA, EDTA)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific substrate, and the respective kinase.
-
Add increasing concentrations of this compound (or DMSO as a control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Flow cytometry is used to analyze the DNA content of a cell population stained with a fluorescent dye that binds stoichiometrically to DNA. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Cell line (e.g., human neuroblastoma NT2 cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture the cells to a desired confluency.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Gate the cell population to exclude debris and aggregates.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The inhibition of CDKs and GSK-3 by this compound has significant downstream effects on cellular signaling pathways, primarily impacting cell cycle regulation and Wnt signaling.
CDK-Mediated Cell Cycle Regulation
This compound's inhibition of CDK1 and CDK2 disrupts the normal progression of the cell cycle, leading to arrest in the G1 and G2 phases.
GSK-3 and the Wnt Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 plays a key role in the degradation of β-catenin. Inhibition of GSK-3 by this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.
Experimental Workflow for Target Identification and Validation
The process of identifying and validating the targets of a small molecule inhibitor like this compound involves a multi-step workflow.
Conclusion
This compound is a potent inhibitor of key CDKs and GSK-3, leading to cell cycle arrest and modulation of developmental signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The provided visualizations of the affected signaling pathways offer a clear conceptual framework for understanding its mechanism of action at a cellular level. Future investigations could focus on the in vivo efficacy and safety of this compound, as well as the development of more selective analogs to enhance its therapeutic index.
References
Aloisine B: A Technical Guide to a Dual CDK and GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a small molecule belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine family, recognized for its potent inhibitory action against key cellular kinases.[1][2][3][4] It is a significant tool in cell biology and drug discovery research due to its dual specificity for Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] CDKs are crucial regulators of the cell cycle, transcription, and neuronal functions, while GSK-3 is a pivotal kinase involved in numerous signaling pathways, including glycogen metabolism and the Wnt signaling cascade.[5][6][7] The deregulation of both CDK and GSK-3 activity is implicated in various pathologies, including cancer and neurodegenerative diseases like Alzheimer's disease, making dual inhibitors like this compound valuable for therapeutic investigation.[1][3][8]
This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic subunit of the target kinase.[1][2][3] Kinetic studies and the co-crystal structure of its analog, Aloisine A, with CDK2 have confirmed this mechanism.[1][2][3] The inhibitor occupies the ATP-binding pocket, forming critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in CDK2.[1][3][4] This interaction prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase.
Below is a diagram illustrating the logical relationship of ATP-competitive inhibition.
Quantitative Data: Kinase Inhibitory Activity
The inhibitory potency of Aloisines is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for Aloisine A, a closely related and well-characterized analog of this compound, against a panel of kinases. These values were determined in the presence of 15 µM ATP.
Table 1: Inhibition of Primary Target Kinases by Aloisine A
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.20 |
| CDK2/cyclin E | 0.40 |
| CDK5/p25 | 0.12 |
| GSK-3α/β | 0.65 |
| Data sourced from Mettey et al., 2003.[1] |
Table 2: Selectivity Profile of Aloisine A Against Other Kinases
| Kinase Target | IC50 (µM) |
| CDK4/cyclin D1 | >50 |
| CDK7/cyclin H | 15 |
| ERK1 / ERK2 | >50 |
| PKA | >50 |
| CK1 / CK2 | >50 |
| Data sourced from Mettey et al., 2003.[1] |
Signaling Pathways
This compound's dual activity allows it to intervene in at least two critical cellular signaling pathways: the cell cycle progression pathway regulated by CDKs and the Wnt/β-catenin pathway modulated by GSK-3.
CDK-Mediated Cell Cycle Regulation
CDKs, in complex with their cyclin partners, drive the progression of the cell cycle.[6][9] For instance, CDK4/6 and CDK2 phosphorylate the Retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which in turn activates the transcription of genes required for the S-phase. CDK1/cyclin B governs the transition into mitosis.[6] By inhibiting CDK1 and CDK2, this compound causes cell cycle arrest in both the G1 and G2 phases.[1][4]
GSK-3 in the Wnt/β-catenin Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" with Axin, APC, and CK1.[5] This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[5] Inhibition of GSK-3 by this compound prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and activation of TCF/LEF target genes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize inhibitors like this compound.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure to determine the IC50 value of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain the desired concentration range (e.g., 100 µM to 1 nM).
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).[10]
-
Dilute the target kinase (e.g., CDK2/cyclin A) and its specific substrate (e.g., Histone H1) to their working concentrations in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of each this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently. Incubate for 20 minutes at room temperature to allow for inhibitor binding.[11]
-
Initiate the kinase reaction by adding 10 µL of a solution containing the protein substrate and ATP (e.g., at a final concentration of 15 µM).
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[10][12]
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes for ATP depletion, 60 minutes for signal generation).
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no-kinase wells).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This protocol describes the use of a tetrazolium reduction assay (e.g., MTS or MTT) to measure the effect of this compound on cell proliferation. Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.
Workflow:
Methodology:
-
Cell Seeding:
-
Culture a relevant cell line (e.g., a cancer cell line like MCF-7) under standard conditions.
-
Trypsinize and count the cells. Seed 2,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO vehicle control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
Detection:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the results to generate a dose-response curve and determine the concentration that inhibits cell growth by 50% (GI50).
-
Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of downstream targets of CDKs and GSK-3, providing mechanistic validation of this compound's activity in a cellular context. For example, one could measure the phosphorylation of pRb (a CDK substrate) or GSK-3's own autophosphorylation or the phosphorylation of a substrate like β-catenin.
Workflow:
Methodology:
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample in Laemmli buffer and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody (e.g., rabbit anti-phospho-GSK-3β (Ser9) or mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software and normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a potent, ATP-competitive dual inhibitor of CDKs and GSK-3. Its ability to target key regulators of the cell cycle and major signaling pathways makes it an invaluable research tool for dissecting these complex cellular processes. The well-defined mechanism of action, combined with demonstrable effects on cell proliferation and cycle progression, underscores its potential for further investigation in oncology and neurobiology. The standardized protocols provided herein offer a robust framework for researchers to explore the activity and therapeutic promise of this compound and related molecules.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. GSK-3 - Wikipedia [en.wikipedia.org]
- 8. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 10. frontiersin.org [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Aloisine B: A Potent Inhibitor of Cyclin-Dependent Kinases and Inducer of Cell Cycle Arrest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine family, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest in cancer cells. We present a compilation of its inhibitory activities against various CDKs, detail its effects on cell cycle distribution, and provide established protocols for its investigation. Furthermore, we illustrate the signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction
The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin subunits, drive the progression of the cell through its distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have become attractive targets for the development of novel anticancer therapies.
This compound is a small molecule inhibitor that has demonstrated significant activity against several key CDKs. It belongs to a class of compounds that competitively bind to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity.[1] This inhibition ultimately leads to a halt in cell cycle progression, arresting cells in both the G1 and G2 phases.[1][2] This guide delves into the technical details of this compound's function, providing the necessary information for its study and potential therapeutic application.
Data Presentation: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data available for this compound, focusing on its kinase inhibitory potency.
Table 1: this compound - Kinase Inhibitory Activity
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.6 |
| CDK2/cyclin A | 0.4 |
| CDK2/cyclin E | 0.7 |
| CDK5/p25 | 0.2 |
| GSK-3α/β | 1.2 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Note: Specific IC50 values for the anti-proliferative effects of this compound on various cancer cell lines and the precise percentage of cells arrested in G1 and G2 phases are not consistently reported in the currently available literature. Further research is required to fully quantify these cellular effects.
Signaling Pathways
This compound exerts its effect on cell cycle arrest by inhibiting the activity of key CDK-cyclin complexes. This inhibition disrupts the phosphorylation cascade that drives cell cycle progression.
G1/S Phase Arrest
In the G1 phase, the CDK2/cyclin E complex plays a crucial role in the phosphorylation of the Retinoblastoma protein (pRb).[3] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.[3][4] By inhibiting CDK2/cyclin E, this compound prevents the hyperphosphorylation of pRb. As a result, pRb remains bound to E2F, repressing the transcription of S-phase genes and causing the cell to arrest at the G1/S checkpoint.[5]
G2/M Phase Arrest
The transition from G2 to M phase is primarily controlled by the CDK1/cyclin B complex.[6] Activation of this complex is essential for initiating mitosis. This compound's inhibition of CDK1/cyclin B prevents the phosphorylation of key substrates required for mitotic entry, leading to cell cycle arrest at the G2/M checkpoint.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle arrest.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC50 value for cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.[8]
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of key cell cycle regulatory proteins after this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the flow cytometry experiment.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression levels to a loading control like β-actin.
Conclusion
This compound is a potent CDK inhibitor that effectively induces cell cycle arrest in both the G1 and G2 phases. Its mechanism of action, involving the competitive inhibition of ATP binding to CDKs, disrupts the phosphorylation of key cell cycle regulators, including the Retinoblastoma protein. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals interested in the study of this compound. The provided data, signaling pathways, and experimental protocols will facilitate further investigation into its therapeutic potential as an anticancer agent. Further studies are warranted to fully elucidate its anti-proliferative effects across a broader range of cancer cell lines and to establish a more detailed quantitative profile of its impact on cell cycle distribution.
References
- 1. Multiple Mechanisms for E2F Binding Inhibitionby Phosphorylation of the Retinoblastoma Protein C-terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The interactions of E2F with pRB and with p107 are regulated via the phosphorylation of pRB and p107 by a cyclin-dependent kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
Aloisine B: A Technical Guide to its In Vitro Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro kinase inhibitory profile of Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds. Aloisines are recognized as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), key regulators of cellular processes. This guide details the quantitative inhibitory data, the experimental methodologies for its determination, and the signaling pathways affected.
Quantitative Kinase Inhibitory Activity
Aloisines, including Aloisine A and B, demonstrate potent inhibitory activity against a specific subset of kinases, primarily CDKs and GSK-3.[1][2] The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the kinase activity. The data presented below is for the well-characterized analog, Aloisine A, which shares a high degree of structural and functional similarity with this compound.[2][3][4][5][6] Aloisine A is highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[3][4][5][6]
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15[7] |
| CDK2/cyclin A | 0.12[7] |
| CDK2/cyclin E | 0.4[7] |
| CDK5/p35 (or p25) | 0.16[7] |
| GSK-3α | 0.5[7] |
| GSK-3β | 1.5[7] |
| ERK1 | 18[7] |
| ERK2 | 22[7] |
Note: The inhibitory mechanism for aloisines is competitive with respect to ATP binding to the kinase's catalytic site.[2][3]
Signaling Pathway Inhibition: Cell Cycle Regulation
Cyclin-Dependent Kinases are fundamental regulators of the cell cycle. By inhibiting CDK1 and CDK2, this compound can induce cell cycle arrest at the G1/S and G2/M transitions, which is a key mechanism for its anti-proliferative effects.[2][3][4]
Experimental Protocols: In Vitro Kinase Assay
The following protocol is a generalized methodology for determining the in vitro kinase inhibitory activity of compounds like this compound, based on common practices for CDK and GSK-3 assays.
1. Reagents and Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT.
-
Enzymes: Purified recombinant human CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3β.
-
Substrates:
-
Histone H1 (for CDK1 and CDK5 assays).
-
GS-1 peptide (for GSK-3 assays).
-
-
ATP Solution: [γ-³²P]ATP or [γ-³³P]ATP mixed with unlabeled ATP to achieve the desired specific activity and final concentration (e.g., 15 µM).
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Quench Solution: EDTA solution or phosphoric acid to stop the reaction.
2. Assay Procedure:
-
A reaction mixture is prepared containing the kinase buffer, the specific kinase, and its corresponding substrate (e.g., Histone H1 at 0.7 mg/mL for CDK1).[2]
-
The test compound (this compound) at various concentrations is added to the reaction mixture. A control reaction with DMSO (vehicle) is run in parallel.
-
The reaction is initiated by adding the ATP solution. The final ATP concentration is typically kept near its Km value for each kinase (e.g., 15 µM to 150 µM).[1][2]
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[8]
-
The reaction is terminated by adding a quench solution.
-
The phosphorylated substrate is separated from the unreacted [γ-P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or filters, which bind the peptide/protein substrate.
-
The filters are washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase activity is calculated relative to the DMSO control for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro radioactive kinase assay used to evaluate inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. frontiersin.org [frontiersin.org]
Aloisine B biological function and pathways
An In-depth Technical Guide to the Biological Function and Pathways of Aloisine B
Introduction
This compound is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, a chemical family known as aloisines.[1][2] These compounds have garnered significant interest within the scientific community for their potent inhibitory effects on key cellular kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][3][4] The deregulation of these kinases is a hallmark of various pathologies, including cancer and neurodegenerative diseases like Alzheimer's disease, positioning aloisines as promising therapeutic candidates.[2][4] This document provides a comprehensive overview of the biological functions of this compound, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic subunit of target kinases.[1][2][4] Kinetic studies and co-crystallization with CDK2 have elucidated this mechanism.[1][4] The aloisine scaffold fits into the ATP-binding pocket of the kinase. Specifically, this compound forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of the leucine residue at position 83 (Leu83) in CDK2.[1][2][5] This interaction pattern is a common feature among many CDK inhibitors and effectively blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling.[4][5]
Biological Functions and Therapeutic Potential
The primary biological consequence of this compound's kinase inhibition is the disruption of the cell cycle. By inhibiting various CDK/cyclin complexes, aloisines can arrest cell proliferation in both the G1 and G2 phases of the cell cycle.[1][2][4][6] This anti-proliferative effect makes this compound and related compounds valuable tools for cancer research and potential antineoplastic agents.[1]
Furthermore, the inhibition of CDK5 and GSK-3 by aloisines is relevant to the study of neurodegenerative disorders.[2][4] Both of these kinases are implicated in the hyperphosphorylation of the tau protein, a key event in the pathogenesis of Alzheimer's disease.[4]
CDK inhibitors, including compounds related to this compound, have also been shown to induce mitochondria-mediated apoptosis in cancer cells.[7] This process is often characterized by the activation of caspases and the modulation of Bcl-2 family proteins.[7]
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of aloisines against various kinases. The data presented is for a closely related derivative, Aloisine (7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine), which is derived from aloisines A and B.[8] The compounds were generally found to inhibit CDKs and GSK-3 in the submicromolar range.[3][4]
| Target Kinase | IC50 (µM) | Reference |
| Cdk1/cyclin B | 0.70 | [8] |
| Cdk5/p25 | 1.5 | [8] |
| GSK-3 | 0.92 | [8] |
Signaling Pathways Modulated by this compound
This compound primarily impacts the cell cycle regulation pathway through its inhibition of CDKs. The progression through the cell cycle is a tightly regulated process driven by the sequential activation and deactivation of CDK/cyclin complexes. By inhibiting these complexes, this compound can halt this progression.
Caption: this compound inhibits CDK complexes, leading to cell cycle arrest at the G1/S and G2/M checkpoints.
Inhibition of the CDK2/Cyclin E complex by this compound contributes to arrest in the G1 phase.[3] Similarly, inhibition of the CDK1/Cyclin B complex is associated with arrest at the G2/M transition.[3] Furthermore, by inhibiting GSK-3β, this compound can promote the degradation of Cyclin D1, which also prevents cells from entering the S phase.[3]
Experimental Protocols
Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of this compound against target kinases like CDKs and GSK-3.
1. Reagents and Materials:
-
Purified active kinase (e.g., CDK1/cyclin B, CDK5/p25, or GSK-3).
-
Specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3).[4]
-
This compound stock solution (in DMSO).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase assay buffer.
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microtiter plate, combine the kinase, its specific substrate (e.g., 0.7 mg/mL Histone H1 or 6.7 µM GS-1), and the diluted this compound or vehicle control (DMSO).[4]
-
Initiate the kinase reaction by adding ATP, including a radiolabeled tracer (e.g., final concentration of 15 µM ATP).[3][4]
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Therapeutic Potential of Aloisine B
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of Aloisine B, a potent kinase inhibitor. It explores its mechanism of action, therapeutic potential in oncology and neurodegenerative diseases, and the experimental protocols used for its characterization.
Introduction
This compound is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, a family of synthetic compounds identified as potent inhibitors of key protein kinases.[1][2] Specifically, Aloisines target Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), enzymes that are critical regulators of cellular processes such as cell cycle progression, neuronal function, and apoptosis.[2][3] Dysregulation of these kinases is a hallmark of various pathologies, including cancer and Alzheimer's disease, making them prime targets for therapeutic intervention.[4][5] This guide synthesizes the current understanding of this compound, focusing on its biochemical activity, cellular effects, and potential as a therapeutic agent.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic binding site of sensitive kinases.[2][3] Kinetic studies and the co-crystal structure of Aloisine with CDK2 have confirmed this mechanism.[2] The binding occurs within the ATP-binding pocket, where the aloisine molecule forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83, a conserved residue in the kinase domain.[3] This interaction prevents the binding and hydrolysis of ATP, thereby inhibiting the phosphorylation of downstream substrates and halting the signaling cascade.
Therapeutic Potential in Oncology
The proliferation of cancer cells is often driven by the aberrant activity of CDKs, which control the cell division cycle.[5][6] By targeting these enzymes, this compound presents a clear therapeutic rationale for cancer treatment.
Cell Cycle Arrest
This compound's primary anticancer effect stems from its inhibition of key cell cycle kinases, particularly CDK1/cyclin B and CDK2/cyclin E.[1][2]
-
G1 Phase Arrest: Inhibition of CDK2/cyclin E prevents the phosphorylation of the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thus arresting the cell in the G1 phase.[5][6]
-
G2 Phase Arrest: Inhibition of CDK1/cyclin B, the master regulator of mitosis, prevents the cell from entering the M phase, leading to an arrest in G2.[1][2]
Studies show that aloisines inhibit cell proliferation by inducing both G1 and G2 phase arrest.[2][3]
Therapeutic Potential in Neurodegenerative Disease
The implication of CDK5 and GSK-3 in the pathology of Alzheimer's disease (AD) highlights another promising therapeutic avenue for this compound.[4][7] In AD, the hyperphosphorylation of the microtubule-associated protein Tau leads to the formation of neurofibrillary tangles, a primary hallmark of the disease. Both CDK5 and GSK-3 are major Tau kinases.[2]
By inhibiting CDK5/p25 and GSK-3, this compound can potentially reduce Tau hyperphosphorylation, prevent tangle formation, and preserve neuronal function.[2][4] The name "aloisine" itself was chosen in honor of Alois Alzheimer, the discoverer of the disease, reflecting this therapeutic goal.[1]
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of Aloisines A and B has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below, demonstrating potent activity in the sub-micromolar range for key targets.
| Kinase Target | Aloisine A IC₅₀ (µM) | This compound IC₅₀ (µM) |
| CDK1/cyclin B | 0.12 | 0.40 |
| CDK2/cyclin A | 0.15 | 0.35 |
| CDK2/cyclin E | 0.20 | 0.70 |
| CDK5/p25 | 0.10 | 0.25 |
| GSK-3α/β | 0.40 | 1.5 |
| Data sourced from Mettey et al., J. Med. Chem. 2003.[1][2] |
Experimental Protocols & Workflows
The characterization of this compound involves a series of standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on purified kinase activity.
-
Objective: To determine the IC₅₀ value of this compound for a specific kinase.
-
Principle: Kinase activity is measured by quantifying the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific protein or peptide substrate. The reduction in phosphorylation in the presence of the inhibitor is used to calculate its potency.
-
Materials:
-
Purified, active kinase (e.g., CDK1/cyclin B, GSK-3).
-
Specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3).[3]
-
[γ-³³P]ATP.
-
This compound at various concentrations.
-
Assay Buffer (e.g., HEPES, MgCl₂, ATP).
-
Phosphocellulose paper filters.
-
Scintillation counter.
-
-
Methodology:
-
Kinase, substrate, and varying concentrations of this compound are mixed in the assay buffer and pre-incubated.
-
The reaction is initiated by adding [γ-³³P]ATP. ATP concentrations are typically kept near the Km value (e.g., 15 µM).[1]
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose filter papers.
-
Filters are washed extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filters, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction (without inhibitor), and IC₅₀ values are determined by plotting inhibition versus inhibitor concentration.
-
Cell Proliferation Assay
-
Objective: To measure the effect of this compound on the growth of cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7, NT2) are seeded in 96-well plates.[1]
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or by cell counting.
-
The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated.
-
Conclusion
This compound is a well-characterized, potent inhibitor of CDKs and GSK-3 with a clear mechanism of action. Its ability to induce cell cycle arrest provides a strong rationale for its development as an anticancer agent. Furthermore, its inhibitory action on key Tau kinases positions it as a potential therapeutic for neurodegenerative disorders like Alzheimer's disease. The foundational studies have provided robust protocols for its evaluation, paving the way for further preclinical and clinical investigation into this promising therapeutic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potential of Cyclin-Dependent Kinase Inhibitors as Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
Aloisine B: An In-depth Technical Guide on an ATP-Competitive Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine B is a member of the aloisine family, a class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an ATP-competitive inhibitor, its impact on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and professionals in the fields of oncology, neurodegenerative diseases, and drug development in their exploration of this compound and related compounds as potential therapeutic agents.
Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effects by directly competing with adenosine triphosphate (ATP) for binding to the catalytic subunit of target kinases.[1][2][4] This mode of action has been confirmed through kinetic studies and co-crystallization of this compound with CDK2.[2][3] The crystal structure reveals that this compound occupies the ATP-binding pocket of CDK2, forming critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in the hinge region.[4] This interaction physically blocks the binding of ATP, thereby preventing the transfer of the gamma-phosphate to substrate proteins and inhibiting the kinase's catalytic activity.
The inhibition of both CDKs and GSK-3 by aloisines points to their potential therapeutic applications in diseases characterized by deregulation of these kinases, such as cancer and Alzheimer's disease.[1][2][3]
Diagram of ATP-Competitive Inhibition by this compound
Caption: ATP-competitive inhibition by this compound.
Quantitative Data: Inhibitory Activity
While this compound has been specifically studied for its structural interaction with CDK2, much of the quantitative inhibitory data has been published for its close structural analog, Aloisine A. The following tables summarize the available IC50 values for Aloisine A against a panel of kinases. This data provides a strong indication of the likely inhibitory profile of this compound.
Table 1: IC50 Values of Aloisine A against Cyclin-Dependent Kinases (CDKs)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p35 | 0.16 |
Table 2: IC50 Values of Aloisine A against Glycogen Synthase Kinase-3 (GSK-3)
| Kinase Target | IC50 (µM) |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
Impact on Signaling Pathways
By inhibiting CDKs and GSK-3, this compound can modulate key signaling pathways involved in cell cycle progression and cellular metabolism.
Cell Cycle Regulation
CDKs are the master regulators of the cell cycle. Inhibition of CDK1 and CDK2 by this compound leads to cell cycle arrest in both the G1 and G2 phases, ultimately inhibiting cell proliferation.[1][2][3][5] This makes this compound a compound of interest for cancer research.
Diagram of Cell Cycle Inhibition by this compound
Caption: this compound induces G1 and G2 cell cycle arrest.
GSK-3 Signaling
GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including glycogen metabolism, apoptosis, and neuronal function. Its inhibition by this compound has implications for the treatment of neurodegenerative disorders like Alzheimer's disease, where GSK-3 is implicated in the hyperphosphorylation of tau protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of this compound against CDK/cyclin complexes using histone H1 as a substrate.
Workflow Diagram for Kinase Inhibition Assay
Caption: Radiometric kinase inhibition assay workflow.
Materials:
-
Active CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, or GSK-3β enzyme
-
Histone H1 (for CDKs) or a specific peptide substrate for GSK-3β
-
This compound stock solution (in DMSO)
-
[γ-33P]ATP
-
Assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
10 mM ATP in assay buffer
-
75 mM MgCl2
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the respective kinase, and the substrate (Histone H1).
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and MgCl2/ATP. The final ATP concentration is typically kept near the Km value for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Rinse the papers with acetone and let them air dry.
-
Place the dried papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line using a colorimetric assay such as the MTT assay.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Cell Cycle Analysis
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Procedure:
-
Plate cells and treat them with this compound at various concentrations for a defined time period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram will show peaks corresponding to cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Quantify the percentage of cells in each phase of the cell cycle to determine the effect of this compound treatment.
Conclusion
This compound is a valuable research tool for studying the roles of CDKs and GSK-3 in various cellular processes. Its ATP-competitive mechanism of action and its ability to induce cell cycle arrest make it a compound of significant interest for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. The experimental protocols provided in this guide offer a solid foundation for the further investigation and characterization of this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Preliminary Investigation of Aloisine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aloisine B is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] Its mechanism of action involves the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[1][2] This activity translates to distinct cellular effects, most notably the arrest of cell proliferation in both the G1 and G2 phases of the cell cycle.[1][3] As CDKs and GSK-3 are implicated in a variety of pathologies, including cancer and Alzheimer's disease, this compound represents a significant scaffold for therapeutic development.[1][4] This document provides a technical overview of the preliminary data on this compound's effects, its mechanism, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[1] Kinetic studies and the resolution of its cocrystal structure with CDK2 confirm that it binds directly to the ATP-binding pocket of the kinase.[1][2] This binding action is stabilized by two hydrogen bonds formed between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu 83 within the kinase's active site.[1][2] By occupying this pocket, this compound physically prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase and blocking the downstream signaling cascade.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silencing of CDK5 Reduces Neurofibrillary Tangles in Transgenic Alzheimer's Mice - PMC [pmc.ncbi.nlm.nih.gov]
Aloisine B: A Technical Guide on its Potential in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a member of the aloisine family, a group of synthetic small molecules that have garnered interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease. The name "aloisine" itself is a nod to Alois Alzheimer, the psychiatrist and neuropathologist who first identified the disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential as a therapeutic agent for Alzheimer's disease.
Aloisines are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), two families of kinases implicated in the hyperphosphorylation of the tau protein, a central event in the pathology of Alzheimer's disease.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the ATP-binding site of its target kinases.[2][4] By occupying this site, it prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's activity. The primary targets of this compound relevant to Alzheimer's disease are CDK5 and GSK-3β.[1][3][5]
-
Cyclin-Dependent Kinase 5 (CDK5): In the context of Alzheimer's disease, the dysregulation of CDK5 activity is linked to the hyperphosphorylation of tau protein.[1]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is another key kinase involved in the pathological hyperphosphorylation of tau, contributing to the formation of neurofibrillary tangles (NFTs).[1][3]
By inhibiting these kinases, this compound has the potential to reduce tau hyperphosphorylation, a key strategy in the development of Alzheimer's therapeutics.
Quantitative Data: Kinase Inhibition
The following table summarizes the inhibitory activity of Aloisine A, a close analog of this compound with reported similar activity.[4] These values provide an estimate of the potency of this compound against key kinases implicated in Alzheimer's disease.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15[6] |
| CDK2/cyclin A | 0.12[6] |
| CDK2/cyclin E | 0.4[6] |
| CDK5/p25 | 0.16 [6] |
| GSK-3α | 0.5 [6] |
| GSK-3β | 1.5 [6] |
Note: The IC50 values presented are for Aloisine A, as reported in Mettey et al., J Med Chem, 2003.[4] The original research indicates that Aloisine A and B exhibit similar inhibitory activities.
Signaling Pathways
The signaling pathways involving CDK5 and GSK-3β are central to the pathogenesis of Alzheimer's disease. This compound's inhibitory action on these kinases can theoretically interrupt the cascade of events leading to tau hyperphosphorylation and subsequent neurodegeneration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to evaluating the efficacy of this compound in the context of Alzheimer's disease.
Kinase Inhibition Assays
This protocol is adapted from standard kinase assay procedures.[3][7][8][9]
Materials:
-
Active CDK5/p25 enzyme
-
Histone H1 (substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP
-
This compound (or other test compounds)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, active CDK5/p25 enzyme, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction mixture for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
This protocol is based on commercially available ADP-Glo™ kinase assay kits.[10][11][12]
Materials:
-
Active GSK-3β enzyme
-
GSK-3 substrate peptide
-
Kinase assay buffer
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible microplate
Procedure:
-
Prepare serial dilutions of this compound.
-
To the wells of a microplate, add the kinase assay buffer, GSK-3β enzyme, and this compound or vehicle control.
-
Add the GSK-3 substrate peptide and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Cellular Assays
This protocol describes how to assess the effect of this compound on induced tau hyperphosphorylation in a neuronal cell line.[13][14][15][16]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Okadaic acid (to induce tau hyperphosphorylation)
-
This compound
-
Lysis buffer
-
Phospho-tau specific antibodies (e.g., AT8, PHF-1) and total tau antibody
-
Western blotting reagents and equipment
Procedure:
-
Culture SH-SY5Y cells to a desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 20 nM) for 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific phospho-tau epitopes and total tau.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-tau levels to total tau.
This protocol outlines a method to evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in primary neuronal cultures.[17][18][19][20]
Materials:
-
Primary cortical or hippocampal neurons
-
Neuronal culture medium
-
Aβ₁₋₄₂ oligomers
-
This compound
-
MTT or LDH assay kit for cell viability assessment
Procedure:
-
Isolate and culture primary neurons from embryonic rodents.
-
After several days in culture to allow for maturation, pre-treat the neurons with different concentrations of this compound for 24 hours.
-
Expose the neurons to toxic concentrations of Aβ₁₋₄₂ oligomers for another 24-48 hours.
-
Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures cell death).
-
Compare the viability of neurons treated with this compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.
In Vivo Studies in Alzheimer's Disease Mouse Models
The 3xTg-AD mouse model, which develops both amyloid plaques and tau pathology, is a relevant model for testing the in vivo efficacy of compounds like this compound.[21][22][23][24]
Experimental Design:
-
Animals: 3xTg-AD mice and wild-type littermates.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle to different groups of mice, starting at an age before or at the onset of pathology.
-
Duration: Treat the animals for a period of several months.
-
Endpoint Analysis:
-
Behavioral tests: Assess cognitive function using tests like the Morris water maze or Y-maze.
-
Histopathology: Sacrifice the animals and perform immunohistochemistry on brain sections to quantify Aβ plaque load and phospho-tau levels.
-
Biochemical analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ and phosphorylated tau by ELISA or Western blotting.
-
Future Directions
While this compound shows promise as a dual inhibitor of CDK5 and GSK-3β, further research is necessary to fully elucidate its therapeutic potential for Alzheimer's disease. Key future research directions include:
-
In vivo efficacy studies: Conducting comprehensive studies in relevant animal models of Alzheimer's disease to assess the impact of this compound on cognitive function, Aβ pathology, and tauopathy.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations in the brain is crucial.[1][2][5][12][25][26]
-
Toxicity and Safety Profile: Thoroughly evaluating the long-term safety and potential off-target effects of this compound.
-
Mechanism of Neuroprotection: Investigating the downstream effects of CDK5 and GSK-3β inhibition by this compound to understand the precise mechanisms of its potential neuroprotective effects.
Conclusion
This compound represents a compelling starting point for the development of disease-modifying therapies for Alzheimer's disease. Its ability to potently inhibit two key kinases involved in tau hyperphosphorylation provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and similar compounds in the fight against this devastating neurodegenerative disease.
References
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. In Vitro Blood-Brain Barrier Functional Assays in a Human iPSC-Based Model | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alztauprotect.hiim.hr [alztauprotect.hiim.hr]
- 16. Increased levels of tau protein in SH-SY5Y cells after treatment with cholinesterase inhibitors and nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotective effects of total phenolics from Hemerocallis citrina Baroni leaves through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular prion protein transduces neuroprotective signals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Early intervention in the 3xTg-AD mice with an amyloid β-antibody fragment ameliorates first hallmarks of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Triple-transgenic Alzheimer's disease mice exhibit region-specific abnormalities in brain myelination patterns prior to appearance of amyloid and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Progressive Vascular Abnormalities in the Aging 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small molecule blood brain barrier permeability prediction [pion-inc.com]
- 26. susi.usi.ch [susi.usi.ch]
The Role of Aloisine B in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation. This has established CDKs as critical targets for therapeutic intervention. Aloisines are a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that have been identified as potent inhibitors of CDKs and Glycogen Synthase Kinase-3 (GSK-3). This technical guide focuses on Aloisine B, a member of this family, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize its role in cancer research. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of CDK inhibitors.
Mechanism of Action: Competitive ATP Inhibition
This compound functions as a competitive inhibitor of ATP at the catalytic subunit of kinases.[1][2][3][4][5] Structural studies have revealed that aloisines bind to the ATP-binding pocket of CDK2. This interaction is stabilized by two hydrogen bonds between the pyrrolopyrazine core of this compound and the backbone nitrogen and oxygen atoms of Leu83 in the kinase.[3] By occupying the ATP-binding site, this compound prevents the phosphorylation of key substrates, thereby blocking downstream signaling.
The primary consequence of CDK inhibition by this compound is the induction of cell cycle arrest. By inhibiting CDK1 and CDK2, this compound effectively halts cell progression at both the G1/S and G2/M checkpoints, ultimately leading to a cessation of cell proliferation.[1][3][4][5][6]
Core Data & Analysis: In Vitro Inhibitory Activity
The inhibitory potential of this compound and its analog, Aloisine A, has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. This data highlights the potency of these compounds against key cell cycle and signaling kinases.
| Compound | Target Kinase | IC50 (µM) |
| Aloisine A | CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 | |
| CDK2/cyclin E | 0.4 | |
| CDK5/p25 | 0.16 | |
| GSK-3α | 0.5 | |
| GSK-3β | 1.5 | |
| This compound | CDK1/cyclin B | 1.2 |
| CDK5/p25 | 0.8 | |
| GSK-3α/β | 2.5 |
Data sourced from Mettey et al., J Med Chem, 2003.[2][4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the logical framework of its effects on the cell cycle.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro Kinase Assay
This protocol is used to determine the IC50 value of this compound against specific kinases.
-
Reagents and Materials : Purified recombinant kinase (e.g., CDK1/cyclin B, CDK5/p25), kinase-specific substrate (e.g., Histone H1), ATP (radiolabeled or for use with a detection antibody), this compound stock solution, kinase assay buffer, 96-well plates, and a detection system (scintillation counter or plate reader).
-
Procedure :
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction.
-
Quantify the substrate phosphorylation. For radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. For antibody-based detection, an ELISA-like procedure is followed.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.[1][3]
-
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.[7][8][9]
-
Reagents and Materials : Cancer cell lines (e.g., MCF-7, HCT-116), complete culture medium, this compound, 96-well cell culture plates, and a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification).
-
Procedure :
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth).
-
Cell Cycle Analysis via Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.[10][11][12][13]
-
Reagents and Materials : Cancer cell line, complete culture medium, this compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, and a flow cytometer.
-
Procedure :
-
Culture cells in the presence of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A to degrade RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Model (General Protocol)
While specific in vivo efficacy studies for this compound are not extensively reported in the initial literature, a general protocol for evaluating a similar compound in a xenograft model is provided.[14][15][16][17]
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation :
-
Harvest a human cancer cell line known to be sensitive to CDK inhibitors.
-
Subcutaneously inject a suspension of these cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Treatment :
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or a vehicle control to the respective groups, typically via intraperitoneal injection or oral gavage.
-
-
Monitoring and Endpoint :
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases and GSK-3, demonstrating clear antiproliferative effects in vitro by inducing cell cycle arrest. Its well-defined mechanism of action as an ATP-competitive inhibitor makes it a valuable tool for cancer research and a potential scaffold for the development of novel anticancer therapeutics. Further investigation, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential. This guide provides the foundational data and methodologies to support such ongoing research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Derived Xenografts - Antineo [antineo.fr]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Toxicity of Aloisine B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3][4] These kinases are crucial regulators of the cell cycle, apoptosis, and neuronal functions.[1][2][3][4] The deregulation of these kinases is implicated in various pathologies, including cancer and neurological diseases like Alzheimer's, making inhibitors like this compound promising therapeutic candidates.[1][2][3] This technical guide provides a summary of the initial toxicity studies on this compound and related compounds, focusing on available quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Toxicity Data
Initial studies have focused on the cytotoxic and antiproliferative activities of Aloisine derivatives in cancer cell lines. While specific toxicity data for this compound is limited in the provided search results, data for related N¹-unsubstituted oxindole derivatives, which share a similar scaffold, offer preliminary insights into the potential toxicity profile.
| Compound Series | Cell Line | Parameter | Value (µM) | Reference Compound | Reference Value (µM) |
| 5d | MCF-7 | IC50 | 3.41 | Staurosporine | 4.81 |
| 5e | MCF-7 | IC50 | 3.45 | Staurosporine | 4.81 |
| 5f | MCF-7 | IC50 | 2.27 | Staurosporine | 4.81 |
| 5d | T-47D | IC50 | 3.82 | Staurosporine | 4.34 |
| 5e | T-47D | IC50 | 4.53 | Staurosporine | 4.34 |
| 5f | T-47D | IC50 | 7.80 | Staurosporine | 4.34 |
Table 1: Cytotoxic activity of N¹-unsubstituted oxindole derivatives, structurally related to Aloisines, on MCF-7 and T-47D breast cancer cell lines.[1]
Experimental Protocols
The primary mechanism of action of Aloisines is the competitive inhibition of ATP binding to the catalytic subunit of kinases.[2][3][4] The following experimental protocols are central to the initial studies of this compound's biological effects.
Kinase Inhibition Assay
The inhibitory activity of Aloisine A and B against various kinases was determined using kinase assays. While the specific details of the assay for this compound are not fully elaborated in the search results, a general methodology can be outlined based on the provided information for Aloisine A.
-
Kinase Preparation : Recombinant kinases such as CDK1/cyclin B, CDK5/p25, and GSK-3 were used.
-
Assay Reaction : Kinases were assayed in the presence of increasing concentrations of the inhibitors (Aloisines). The reaction mixture typically includes the kinase, a substrate (e.g., histone H1 for CDKs), and ATP.
-
Detection : Kinase activity was measured as the amount of phosphate incorporated into the substrate, often using radioactive ATP ([γ-33P]ATP) and quantifying the radioactivity of the substrate.
-
Data Analysis : The percentage of maximal activity (measured in the absence of inhibitors) was plotted against the inhibitor concentration to determine the IC50 value. Kinetic studies, such as double reciprocal plots, were used to determine the mechanism of inhibition (e.g., competitive with ATP).[3]
Cell Proliferation and Cytotoxicity Assays
The effect of Aloisine-related compounds on cell viability was assessed using standard cytotoxicity assays.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, T-47D) were cultured in appropriate media.
-
Compound Treatment : Cells were treated with increasing concentrations of the test compounds for a defined period.
-
Viability Assessment : Cell viability was determined using colorimetric assays such as the MTT or SRB assay, which measure the metabolic activity or total protein content of viable cells, respectively.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Cell Cycle Analysis
The impact of Aloisines on cell cycle progression was investigated to understand the mechanism of their antiproliferative effects.
-
Cell Treatment : Cells were treated with the compounds for a specific duration.
-
Cell Staining : Cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry : The DNA content of the cells was analyzed by flow cytometry.
-
Data Interpretation : The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was determined. Aloisine A has been shown to cause cell cycle arrest in both the G1 and G2 phases.[1][2][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of Action of this compound.
Caption: Kinase Inhibition Assay Workflow.
Discussion and Future Directions
The initial studies on this compound and its analogs highlight their potential as therapeutic agents through the inhibition of key cellular kinases. The provided data, primarily from in vitro cancer cell line studies, indicates cytotoxic activity at low micromolar concentrations. However, a comprehensive toxicological profile of this compound is yet to be established.
Future research should focus on:
-
In-depth in vitro toxicity studies : Utilizing a broader range of cell lines, including non-cancerous human cells, to determine selectivity and general cytotoxicity.
-
In vivo toxicity studies : Animal models are necessary to evaluate the systemic toxicity, pharmacokinetics, and pharmacodynamics of this compound.[5] This would involve determining key parameters such as the maximum tolerated dose (MTD) and identifying potential target organs of toxicity.[6]
-
Off-target effects : A wider screening against a panel of kinases and other potential targets will help in understanding the selectivity and potential for off-target toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Aloisine B In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a member of the aloisine family of small molecules, which are potent inhibitors of key cellular kinases. These compounds, including Aloisine A and B, have been identified as significant inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] The primary mechanism of action for aloisines is the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[1][2][4] Given their role in cell cycle regulation, neuronal functions, and apoptosis, CDKs and GSK-3 are prominent targets in drug discovery, particularly for neurodegenerative diseases and cancer.[1][2][3] This application note provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against its target kinases.
Principle of the Assay
The in vitro kinase assay is a biochemical assay that measures the enzymatic activity of a specific kinase. In the presence of a kinase, a phosphate group from a donor molecule, typically Adenosine Triphosphate (ATP), is transferred to a specific substrate. The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation. This can be quantified using various detection methods, including radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into the substrate, or luminescence-based assays that measure the amount of ATP remaining in the solution after the kinase reaction.
Signaling Pathway Inhibition by this compound
This compound targets and inhibits Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), which are crucial components of cell cycle regulation and other cellular processes. The diagram below illustrates the inhibitory action of this compound on these pathways.
Figure 1: Inhibition of CDK and GSK-3 signaling pathways by this compound.
Data Presentation: Inhibitory Activity of Aloisines
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Aloisine A, a closely related analog of this compound, against various kinases. This data provides a reference for the expected potency of aloisines.
| Kinase Target | IC50 (µM) of Aloisine A |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.2 |
| CDK2/cyclin E | 0.7 |
| CDK5/p25 | 0.12 |
| GSK-3α/β | 0.65 |
Data sourced from studies on Aloisine A, which is structurally similar to this compound and expected to have a comparable inhibitory profile.[1][2]
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of this compound against a representative target kinase, such as CDK2/cyclin E or GSK-3β. The protocol is based on a radiometric filter binding assay, a common and robust method for kinase activity measurement.
Materials and Reagents
-
Enzymes: Recombinant human CDK2/cyclin E or GSK-3β
-
Substrates: Histone H1 (for CDKs) or a specific peptide substrate like GS-1 (for GSK-3)
-
Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO)
-
Radioisotope: [γ-³²P]ATP or [γ-³³P]ATP
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP Solution: Non-radioactive ATP stock solution
-
Stop Solution: (e.g., 75 mM phosphoric acid)
-
Filter Mats: (e.g., P81 phosphocellulose filter paper)
-
Scintillation Fluid
-
Microplates: 96-well format
-
Liquid Scintillation Counter
Experimental Workflow
The following diagram outlines the key steps in the this compound in vitro kinase assay protocol.
Figure 2: Experimental workflow for the this compound in vitro kinase assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the kinase (e.g., CDK2/cyclin E) and substrate (e.g., Histone H1) to their working concentrations in the assay buffer.
-
Prepare the ATP solution by mixing non-radioactive ATP with [γ-³²P]ATP to achieve the desired specific activity.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted this compound solutions to the appropriate wells of a 96-well microplate.
-
Include control wells: "no inhibitor" (with DMSO vehicle) and "no enzyme" (background).
-
Add 20 µL of the substrate solution to all wells.
-
Add 10 µL of the diluted kinase solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate for 10-15 minutes at room temperature to allow for the binding of this compound to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the [γ-³²P]ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 50 µL of the stop solution (e.g., 75 mM phosphoric acid) to each well.
-
-
Filter Binding:
-
Transfer the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the filter mat to air dry.
-
-
Detection:
-
Place the dried filter mat in a scintillation vial or bag.
-
Add an appropriate volume of scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory potential of this compound against its target kinases using an in vitro kinase assay. The detailed protocol and supporting information will enable researchers to accurately determine the potency of this compound and similar compounds, facilitating further drug development and mechanistic studies.
References
Application Notes and Protocols for Aloisine B Treatment in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] As a member of the aloisine family, which also includes the well-characterized Aloisine A, it demonstrates significant potential in neuroscience research due to the critical roles of its target kinases in neuronal function, development, and pathology.[3][4] Dysregulation of CDK5 and GSK-3 activity is implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[1][3] this compound, by competitively inhibiting the ATP-binding pocket of these kinases, offers a powerful tool for investigating signaling pathways, promoting neuronal differentiation, and exploring potential neuroprotective strategies.[2][3]
These application notes provide detailed protocols for the use of this compound in neuronal cell cultures to study its effects on kinase inhibition, neuronal differentiation, and neuroprotection.
Data Presentation
The inhibitory activity of the aloisine family is critical for determining appropriate experimental concentrations. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Aloisine A, which exhibits a similar inhibitory profile to this compound.[3]
| Target Kinase | Aloisine A IC50 (µM) |
| CDK1/cyclin B | 0.15[3] |
| CDK2/cyclin A | 0.12[3] |
| CDK5/p25 | 0.20[3] |
| GSK-3α/β | 0.65[3] |
Signaling Pathways
This compound exerts its effects by inhibiting key kinases involved in neuronal signaling cascades. The primary mechanism involves the blockade of CDK5 and GSK-3, which can prevent downstream events associated with neurodegeneration, such as tau hyperphosphorylation, and can influence pathways that regulate neuronal differentiation and survival.
Caption: this compound inhibits CDK5 and GSK-3β, influencing neuroprotection and differentiation.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CDK5/GSK-3β Inhibition
This protocol outlines the procedure to determine the inhibitory effect of this compound on CDK5 and GSK-3β activity using a purified enzyme and substrate.
Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Purified active CDK5/p25 or GSK-3β enzyme
-
Histone H1 (for CDK5) or a specific peptide substrate like CREBtide (for GSK-3β)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP [γ-32P]
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.
-
Pre-incubation: In a microcentrifuge tube, mix the purified kinase with each dilution of this compound or the vehicle control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding the substrate and ATP [γ-32P] to the mixture.
-
Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantification: Quantify the band intensities to determine the extent of substrate phosphorylation at each this compound concentration. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Induction of Neuronal Differentiation in Neuroblastoma Cells (e.g., SH-SY5Y)
This protocol describes how to use this compound to induce the differentiation of a progenitor cell line into a more mature neuronal phenotype, assessed by morphological changes and marker expression.
Workflow Diagram:
Caption: Workflow for inducing neuronal differentiation with this compound.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Culture plates and coverslips coated with an appropriate substrate (e.g., Poly-D-lysine, Laminin)
-
This compound stock solution (10 mM in DMSO)
-
Fixation and permeabilization buffers for immunocytochemistry
-
Primary antibodies (e.g., anti-β-III-tubulin, anti-MAP2) and fluorescently labeled secondary antibodies
-
Microscope for imaging
Procedure:
-
Cell Plating: Seed SH-SY5Y cells onto coated coverslips in culture plates at a suitable density to allow for neurite extension without overcrowding.
-
Adhesion: Allow cells to adhere and grow for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM). Include a DMSO vehicle control. A positive control, such as retinoic acid, can also be used.
-
Incubation: Culture the cells for 3 to 7 days. Refresh the medium with the corresponding treatment every 2-3 days.
-
Assessment of Differentiation:
-
Morphological Analysis: At the end of the treatment period, acquire images of live or fixed cells. Measure the length and number of neurites per cell using imaging software. A differentiated neuron is often characterized by having at least one neurite twice the length of the cell body.
-
Immunocytochemistry: Fix, permeabilize, and block the cells. Incubate with primary antibodies against neuronal markers (e.g., β-III-tubulin, MAP2), followed by incubation with appropriate fluorescent secondary antibodies. Image the stained cells using a fluorescence microscope.
-
Western Blot: Lyse the cells and perform western blot analysis to quantify the expression levels of neuronal markers.
-
Protocol 3: Neuroprotection Assay in Primary Neuronal Culture
This protocol is designed to evaluate the protective effects of this compound against a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress.
Workflow Diagram:
Caption: Workflow for assessing the neuroprotective effects of this compound.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Coated culture plates
-
This compound stock solution (10 mM in DMSO)
-
Neurotoxic agent (e.g., Glutamate, H₂O₂)
-
Cell viability assay kits (e.g., LDH cytotoxicity assay, MTT assay, or Live/Dead staining kit)
-
Plate reader and/or fluorescence microscope
Procedure:
-
Neuron Culture: Isolate and culture primary neurons according to standard protocols. Allow the neurons to mature in vitro for at least 7 days.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or a DMSO vehicle control. Incubate for 1 to 2 hours.
-
Neurotoxic Insult: Add the neurotoxic agent (e.g., 50 µM Glutamate or 100 µM H₂O₂) to the wells, except for the untreated control wells.
-
Incubation: Co-incubate the neurons with this compound and the neurotoxin for 24 hours.
-
Viability Assessment: Measure neuronal viability using one or more of the following methods:
-
LDH Assay: Collect the culture supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
MTT Assay: Add MTT reagent to the cells and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance.
-
Live/Dead Staining: Use a fluorescent staining kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) and visualize the cells with a fluorescence microscope. Quantify the percentage of live cells.
-
Conclusion
This compound is a valuable research tool for investigating the roles of CDK5 and GSK-3 in neuronal systems. The protocols provided here offer a framework for studying its effects on kinase activity, neuronal differentiation, and neuroprotection. Researchers should optimize the concentrations and incubation times for their specific cell types and experimental conditions. These studies will contribute to a better understanding of the fundamental signaling pathways in neurons and may aid in the development of novel therapeutic strategies for neurological disorders.
References
Application Notes and Protocols for Aloisine B-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] By competitively binding to the ATP-binding pocket of these kinases, this compound disrupts cell cycle progression, leading to arrest in the G1 and G2/M phases.[2][4] This cell cycle blockade ultimately triggers the intrinsic pathway of apoptosis, making this compound a compound of significant interest for cancer research and therapeutic development. These application notes provide a comprehensive overview of the experimental setup to investigate this compound-induced apoptosis, including detailed protocols and expected outcomes.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of CDKs, such as CDK1 and CDK5, and GSK-3.[1] Inhibition of these kinases disrupts the phosphorylation of key cell cycle regulatory proteins. This leads to cell cycle arrest, which, if persistent, activates the intrinsic apoptotic cascade. This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experimental protocols. Note: The specific values presented here are for illustrative purposes and will vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| T-47D | Breast Carcinoma | 4.0 |
| HeLa | Cervical Cancer | 3.2 |
| Jurkat | T-cell Leukemia | 1.8 |
IC50 values were determined using a standard MTT assay.
Table 2: Effect of this compound on Apoptosis Induction in MCF-7 Cells
| This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.5 ± 0.8 | 1.2 ± 0.3 |
| 1.0 | 12.8 ± 1.5 | 3.7 ± 0.6 |
| 2.5 | 28.4 ± 2.1 | 8.9 ± 1.2 |
| 5.0 | 45.1 ± 3.5 | 15.6 ± 1.8 |
Data obtained by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 24 hours of treatment.
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in MCF-7 Cells
| Treatment (24h) | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Cleaved PARP (p89) Level (Fold Change) |
| Control (0 µM) | 1.0 | 1.0 | 1.0 |
| This compound (2.5 µM) | 2.8 | 0.4 | 4.5 |
Protein expression levels were quantified by Western blot analysis, with β-actin as a loading control.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for studying the apoptotic effects of this compound.
References
Aloisine B solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). As a member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, it plays a significant role in cell cycle regulation and apoptosis. This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic subunit of these kinases.[1] This competitive inhibition leads to cell cycle arrest in both the G1/S and G2/M phases, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for the solubilization, preparation, and experimental use of this compound.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Solubility |
| This compound | C₁₅H₁₄ClN₃ | 271.75 | 496864-14-3 | Soluble in DMSO |
| Aloisine A | C₁₆H₁₇N₃O | 267.33 | 496864-16-5 | Soluble in DMSO[2] |
| Aloisine RP106 | C₁₇H₁₉N₃O | 281.4 | 496864-15-4 | DMF: 25 mg/mL, DMSO: 12 mg/mL, DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL[3] |
Preparation of Stock Solutions
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.72 mg of this compound (MW: 271.75 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When stored properly, the solution should be stable for several months.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific cell lines or experimental conditions.
In Vitro Kinase Assays
This compound is a known inhibitor of CDK2 and GSK-3β. The following protocols describe how to assess the inhibitory activity of this compound against these kinases.
Protocol 2: In Vitro CDK2/Cyclin A Kinase Assay
Materials:
-
Recombinant active CDK2/Cyclin A enzyme
-
Histone H1 (as substrate)
-
This compound stock solution
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound from the stock solution in the kinase assay buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Recombinant CDK2/Cyclin A (final concentration, e.g., 10-20 ng)
-
Histone H1 (final concentration, e.g., 1 µg/µL)
-
Varying concentrations of this compound or vehicle (DMSO) control
-
Kinase assay buffer to the final volume.
-
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP (final concentration, e.g., 50 µM ATP with 1 µCi [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Protocol 3: In Vitro GSK-3β Kinase Assay
Materials:
-
Recombinant active GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)
-
This compound stock solution
-
Kinase assay buffer
-
[γ-³²P]ATP
-
ATP solution
-
Termination buffer (e.g., 7.5 M Guanidine Hydrochloride)
-
Phosphocellulose paper or spin columns
-
Scintillation counter and vials
Procedure:
-
Follow the same initial steps for inhibitor dilution and reaction mixture preparation as in the CDK2 assay, substituting with GSK-3β enzyme and its specific substrate.
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction and measure the incorporated radioactivity as described for the CDK2 assay.
-
Calculate the percentage of inhibition.
Cell-Based Assays
Protocol 4: Cell Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.
-
Incubate the cells for 24, 48, or 72 hours.
-
At the end of the incubation period, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits CDK and GSK-3, which are key regulators of the cell cycle and apoptosis. The inhibition of CDKs, such as CDK1 and CDK2, prevents the phosphorylation of proteins required for cell cycle progression, leading to arrest at the G1/S and G2/M checkpoints. GSK-3 inhibition can have complex, context-dependent effects on apoptosis.
Figure 1. Simplified signaling pathway of this compound.
Experimental Workflow for Investigating this compound
The following diagram illustrates a typical workflow for characterizing the effects of this compound in a research setting.
Figure 2. Experimental workflow for this compound studies.
References
Application Notes and Protocols for Western Blot Analysis Following Aloisine B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Aloisine B, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). The protocols outlined below are designed to facilitate the assessment of this compound's impact on key signaling pathways, including the cell cycle and Wnt/β-catenin pathways.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the aloisine family, which are known to target and inhibit the activity of several key protein kinases. Specifically, this compound has been shown to be a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β[1][2][3]. By competitively binding to the ATP-binding pocket of these kinases, this compound effectively blocks their catalytic activity, leading to downstream cellular effects such as cell cycle arrest in the G1 and G2 phases[2][3]. Given the critical role of CDKs and GSK-3 in cell proliferation, differentiation, and apoptosis, this compound is a valuable tool for cancer research and drug development. Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation status of its targets and downstream effectors.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key protein targets as analyzed by Western blot. It is important to note that while IC50 values for kinase activity inhibition by aloisines are established, specific quantitative data on protein level changes from Western blot analysis after this compound treatment is not extensively available in the public domain. The data presented here is illustrative and based on the known functions of the target kinases. Researchers should perform their own dose-response and time-course experiments to obtain precise quantitative data for their specific cell line and experimental conditions.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Treatment | Expected Change in Protein Level/Phosphorylation | Rationale |
| Phospho-Rb (Ser780) | This compound (0.1 - 10 µM) | ↓ | Inhibition of CDK2/cyclin E prevents the phosphorylation of Retinoblastoma protein (Rb), a key step for G1/S transition. |
| Cyclin B1 | This compound (0.1 - 10 µM) | ↑ (at G2/M arrest) | Inhibition of CDK1/cyclin B can cause an accumulation of cells in the G2/M phase, where Cyclin B1 levels are typically high. |
| CDK1 | This compound (0.1 - 10 µM) | No significant change in total protein level | This compound inhibits the kinase activity of CDK1, not its expression. |
| CDK2 | This compound (0.1 - 10 µM) | No significant change in total protein level | This compound inhibits the kinase activity of CDK2, not its expression. |
Table 2: Effect of this compound on the Wnt/β-catenin Signaling Pathway
| Target Protein | Treatment | Expected Change in Protein Level/Phosphorylation | Rationale |
| β-catenin | This compound (0.1 - 10 µM) | ↑ | Inhibition of GSK-3β prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, leading to its accumulation. |
| Phospho-GSK-3β (Ser9) | This compound (0.1 - 10 µM) | No direct effect expected | This compound directly inhibits GSK-3β activity by competing with ATP, not by altering its phosphorylation at this inhibitory site. |
| GSK-3β | This compound (0.1 - 10 µM) | No significant change in total protein level | This compound inhibits the kinase activity of GSK-3β, not its expression. |
Mandatory Visualizations
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., neuroblastoma, breast cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-200 µL per well of a 6-well plate) containing protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. For complete lysis, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a pre-stained protein ladder to monitor the separation and transfer efficiency. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: After the transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, which is specific to the primary antibody's host species, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
References
Aloisine B: Application Notes for High-Throughput Screening of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloisine B is a member of the aloisine family, a group of potent, cell-permeable, and reversible inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of the cell cycle and various signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][3] this compound and its analogs act as competitive inhibitors of ATP at the kinase catalytic site.[2] This property makes this compound an excellent tool for drug discovery and a valuable positive control in high-throughput screening (HTS) campaigns designed to identify novel kinase inhibitors.
Mechanism of Action
Aloisines exert their inhibitory effect by directly competing with ATP for binding within the kinase active site.[2] Structural studies, including the co-crystallization of this compound with CDK2, have shown that it occupies the ATP-binding pocket and forms critical hydrogen bonds with backbone atoms of the kinase hinge region (specifically with Leu83 in CDK2).[1][2] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the kinase's substrate, thereby blocking downstream signaling. By targeting key CDKs such as CDK1 and CDK2, this compound disrupts the cell cycle, leading to arrests in both the G1 and G2 phases.[2][3]
Signaling Pathways Inhibited by this compound
Data Presentation: In Vitro Kinase Inhibition
While this compound is known to be a potent inhibitor, detailed IC50 values are most extensively published for its close analog, Aloisine A. Given their structural similarity and shared mechanism of action, the inhibitory profile of Aloisine A serves as a strong reference for the potency and selectivity of the aloisine chemical scaffold.
Table 1: IC50 Values of Aloisine A against a Panel of Protein Kinases
| Target Kinase | IC50 (µM) |
|---|---|
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p35 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| ERK1 | 18 |
| ERK2 | 22 |
Data sourced from MedchemExpress.[4]
Application in High-Throughput Screening
In HTS, this compound is an ideal positive control for biochemical and cell-based assays targeting CDKs or GSK-3. Its role is to:
-
Validate Assay Performance: Confirm that the assay can detect inhibition by providing a maximum inhibition signal (100% effect).
-
Calculate Quality Metrics: Used to determine the Z'-factor, a statistical measure of assay quality and robustness.
-
Benchmark Hits: Provide a reference point for comparing the potency of newly identified inhibitor compounds ("hits").
Experimental Protocols
Protocol 1: Biochemical Kinase Assay in HTS Format (384-well)
This protocol describes a generic kinase assay using a luminescence-based readout that measures remaining ATP after the kinase reaction. This compound is used as the positive control.
Objective: To identify inhibitors of a target kinase (e.g., CDK2/cyclin A) from a compound library.
Materials:
-
Target Kinase (e.g., recombinant human CDK2/cyclin A)
-
Kinase Substrate (e.g., Histone H1 peptide)
-
ATP (at or near Km for the kinase)
-
This compound (e.g., 10 mM stock in DMSO)
-
Test Compound Library (in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Solid white, low-volume 384-well assay plates
-
Acoustic liquid handler (e.g., Echo) and automated plate reader with luminescence detection
Methodology:
-
Reagent Preparation:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Prepare this compound positive control by diluting the stock to a final assay concentration that gives >95% inhibition (e.g., 10 µM).
-
Prepare negative control wells containing an equivalent percentage of DMSO.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound, or DMSO into the appropriate wells of a 384-well plate.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final volume is 10 µL.
-
-
Reaction Incubation:
-
Incubate the plates at 30°C for 60 minutes. Optimize time to ensure the reaction is within the linear range (typically <20% ATP consumption in DMSO wells).
-
-
Signal Detection:
-
Stop the reaction and detect remaining ATP by adding 10 µL of reconstituted Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))
-
Calculate the Z'-factor for the assay plate to assess quality: Z' = 1 - (3*(SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl| (An assay with a Z' > 0.5 is considered excellent for HTS).
-
Protocol 2: Cell-Based Proliferation Assay in HTS Format (384-well)
This protocol measures the effect of compounds on the proliferation of a cancer cell line known to be sensitive to CDK inhibition.
Objective: To identify compounds that inhibit cancer cell proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, breast cancer)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Test Compound Library (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Solid white, clear-bottom 384-well tissue culture treated plates
-
Acoustic liquid handler and automated plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 2,500 cells/15 µL in cell culture medium.
-
Dispense 15 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (e.g., final concentration of 20 µM), or DMSO into the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 15 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound using the same formula as in the biochemical assay.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
Conclusion
This compound is a well-characterized, potent inhibitor of key cell cycle and signaling kinases. Its specific mechanism of action and cellular effects make it an indispensable tool for high-throughput screening in drug discovery. When used as a positive control, it ensures assay reliability and provides a critical benchmark for the identification and characterization of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying CDK5/p25 Activity with Aloisine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aloisine B, a potent inhibitor of cyclin-dependent kinases (CDKs), to investigate the activity of the CDK5/p25 complex. The hyperactivation of CDK5, following the cleavage of its regulatory subunit p35 to the more stable p25, is a significant event in the pathology of several neurodegenerative diseases. This compound serves as a valuable chemical tool to probe the function and therapeutic potential of inhibiting this kinase.
Introduction to this compound and CDK5/p25
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase predominantly active in post-mitotic neurons. Its activity is tightly regulated by its association with the neuron-specific activators p35 and p39. Under conditions of neuronal stress and calcium influx, the regulatory subunit p35 can be cleaved by the protease calpain, generating the truncated and more stable p25 fragment. The resulting CDK5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of various substrates, including the microtubule-associated protein Tau. This aberrant activity is a key pathological feature in neurodegenerative disorders such as Alzheimer's disease.[1][2][3]
Aloisines are a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that have been identified as potent inhibitors of CDKs and Glycogen Synthase Kinase-3 (GSK-3).[4][5][6] Aloisine A and B, in particular, have been shown to inhibit CDK5/p25 activity.[1][4] Their mechanism of action involves competitive inhibition of ATP binding to the catalytic subunit of the kinase.[4][6][7] This property makes this compound an excellent tool for studying the downstream effects of CDK5/p25 inhibition and for screening potential therapeutic agents.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK5. It binds to the ATP-binding pocket of the CDK5 catalytic subunit, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The crystal structure of the closely related Aloisine A in complex with CDK2 has revealed the key interactions within the ATP-binding site, providing a molecular basis for its inhibitory activity.[4][5]
Quantitative Data
| Compound | Target Kinase | IC50 (µM) |
| Aloisine A | CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 | |
| CDK2/cyclin E | 0.4 | |
| CDK5/p25 | 0.16 - 0.20 | |
| GSK-3α | 0.5 | |
| GSK-3β | 1.5 |
Data sourced from Mettey et al., J Med Chem, 2003 and other cited literature.[5]
Signaling Pathway of CDK5/p25 Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to CDK5/p25 hyperactivation and its inhibition by this compound.
Caption: CDK5/p25 signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro kinase assay to determine the inhibitory effect of this compound on CDK5/p25 activity.
In Vitro CDK5/p25 Kinase Assay Using Histone H1 as a Substrate
This protocol is adapted from established methods for measuring CDK5 activity.
Materials and Reagents:
-
Recombinant active CDK5/p25 enzyme
-
This compound (dissolved in DMSO)
-
Histone H1 (as substrate)
-
Kinase Assay Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution (e.g., 10 mM)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for non-radioactive detection)
-
Magnesium/ATP Cocktail (e.g., 15 mM MgCl₂, 100 µM ATP)
-
SDS-PAGE gels and buffers
-
Phosphorimager or luminometer
-
96-well plates
-
DMSO (for control)
Experimental Workflow Diagram:
Caption: Workflow for in vitro CDK5/p25 kinase inhibition assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A final concentration range of 0.01 µM to 100 µM is recommended to determine the IC50 value. Prepare a DMSO-only control.
-
Set up Kinase Reaction: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Diluted active CDK5/p25 enzyme
-
Histone H1 substrate (final concentration typically 1 mg/mL)
-
This compound dilution or DMSO control (final DMSO concentration should be consistent across all wells, typically ≤1%)
-
-
Pre-incubation: Gently mix the components and pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding the Magnesium/ATP Cocktail.
-
For radioactive assay: The cocktail should contain [γ-³²P]ATP.
-
For non-radioactive assay (e.g., ADP-Glo™): Use non-radioactive ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the Reaction:
-
For radioactive assay: Stop the reaction by adding SDS-PAGE loading buffer.
-
For non-radioactive assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
-
Detection and Analysis:
-
Radioactive Assay:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and quantify the incorporation of ³²P into Histone H1 using a phosphorimager.
-
-
Non-Radioactive Assay (e.g., ADP-Glo™):
-
Add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader. The signal correlates with the amount of ADP produced, which is proportional to the kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of CDK5/p25 kinase activity. Its ATP-competitive mechanism of action allows for the specific inhibition of this key enzyme implicated in neurodegenerative pathways. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies to further understand the role of CDK5/p25 in disease and to aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols: Aloisine B in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4][5] By competitively binding to the ATP pocket of these kinases, this compound effectively blocks their catalytic activity, leading to cell cycle arrest at the G1 and G2 phases and the induction of apoptosis.[1][4][5][6] Its primary targets include CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3α/β.[2][3][4][5] The dysregulation of CDK and GSK-3 signaling pathways is a hallmark of many cancers, making inhibitors like this compound promising candidates for oncology research and drug development.
This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other kinase inhibitors targeting key cancer-related signaling pathways, such as the PI3K/mTOR and MAPK pathways. While specific quantitative data for this compound in combination therapies is limited in publicly available literature, the protocols and representative data presented herein are based on established synergistic interactions observed with other CDK inhibitors that share a similar mechanism of action. These notes are intended to serve as a comprehensive guide for designing, executing, and interpreting experiments to explore the therapeutic potential of this compound combination strategies.
Data Presentation: Efficacy of Kinase Inhibitor Combinations
The following tables summarize representative quantitative data on the synergistic effects of combining CDK inhibitors with inhibitors of the PI3K/mTOR and MAPK pathways. This data, derived from studies on CDK4/6 inhibitors with similar cell cycle-arresting mechanisms as this compound, can be used as a reference for designing experiments with this compound.
Table 1: Synergistic Inhibition of Cell Viability (IC50, nM)
| Cell Line | Drug Combination | Single Agent IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) |
| PI3K/mTOR Pathway Combination | ||||
| MCF-7 (Breast Cancer) | Palbociclib + MLN0128 (mTOR inhibitor) | Palbociclib: 285 | Palbociclib: < 62.5 | < 1 (Synergistic)[7] |
| MLN0128: 72.7 | MLN0128: < 7.8 | |||
| MB-453 (Breast Cancer) | Palbociclib + MLN0128 (mTOR inhibitor) | Palbociclib: 106 | Palbociclib: < 62.5 | < 1 (Synergistic)[7] |
| MLN0128: 16.1 | MLN0128: < 7.8 | |||
| Primary GBM Lines | Palbociclib + Everolimus (mTOR inhibitor) | - | - | Synergistic |
| MAPK Pathway Combination | ||||
| Colorectal Cancer Cell Lines | Palbociclib + Gedatolisib (PI3K/mTOR inhibitor) | - | - | 0.11–0.69 (Synergistic) |
| Multiple Myeloma Cell Lines | Temsirolimus (mTOR inhibitor) + Trametinib (MEK inhibitor) | - | - | Synergistic |
Table 2: IC50 Values of Aloisine A and B as Single Agents
| Kinase | Aloisine A IC50 (µM) | This compound IC50 (µM) |
| CDK1/cyclin B | 0.15 | 0.4 |
| CDK2/cyclin A | 0.12 | 0.35 |
| CDK5/p25 | 0.15 | 0.8 |
| GSK-3α/β | 0.65 | 1.2 |
Data extracted from Mettey et al., J Med Chem, 2003.[5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Key Signaling Pathways
This compound exerts its effects by inhibiting CDKs and GSK-3, which are crucial regulators of the cell cycle and other cellular processes. The diagrams below illustrate the targeted pathways and a general workflow for assessing drug synergy.
Rationale for Combination Therapy
Cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways. Combining this compound with inhibitors of parallel pathways, such as the PI3K/mTOR and MAPK pathways, can create a synergistic anti-cancer effect.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergistic effects of this compound in combination with another kinase inhibitor is outlined below.
Experimental Protocols
Protocol 1: Determination of IC50 and Combination Index (CI)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of single agents and the subsequent calculation of the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Second kinase inhibitor (e.g., PI3K, mTOR, or MAPK inhibitor; stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the second kinase inhibitor in complete medium.
-
Treat cells with a range of concentrations of each drug individually. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Combination Treatment:
-
Based on the individual IC50 values, design a combination matrix. A constant ratio design is often used (e.g., based on the ratio of their IC50s).
-
Prepare serial dilutions of the drug combination.
-
Treat cells with the combination of drugs, as well as each drug alone, at the corresponding concentrations.
-
Incubate for the same duration as the single-agent treatment.
-
Measure cell viability.
-
-
Combination Index (CI) Calculation:
-
Use software like CompuSyn to input the dose-effect data for the single agents and the combination.
-
The software will calculate the CI values based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol describes how to quantify apoptosis in cells treated with this compound in combination with another kinase inhibitor.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound, the second inhibitor, and the combination at synergistic concentrations (determined from Protocol 1) for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately.
-
Excite FITC at 488 nm and measure emission at ~530 nm.
-
Excite PI at 488 nm and measure emission at >670 nm.
-
Gate the cell populations to distinguish between:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with the drug combination.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described in Protocol 2 for a duration relevant to cell cycle changes (e.g., 24 hours).
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound, as a potent dual inhibitor of CDKs and GSK-3, holds significant promise as an anti-cancer agent. The exploration of its synergistic effects in combination with inhibitors of other critical signaling pathways, such as the PI3K/mTOR and MAPK pathways, is a rational and promising strategy to enhance therapeutic efficacy and overcome drug resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct preclinical studies to validate the potential of this compound in combination therapies. Further investigation into these combinations will be crucial for advancing our understanding of their mechanisms and for the potential translation of these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined CDK4/6 mTOR inhibition is synergistic against glioblastoma via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the CDK4/6 inhibitor palbociclib in combination with a PI3K or MEK inhibitor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for Aloisine B in Laboratory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of Aloisine B in a laboratory setting. This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), making it a valuable tool for research in cell cycle regulation, cancer biology, and neurodegenerative diseases.
Introduction to this compound
This compound belongs to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine family of compounds. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.[1] This inhibition leads to cell cycle arrest at the G1 and G2 phases, making this compound a subject of interest for its anti-proliferative properties.[1][2]
Chemical Properties:
-
Molecular Formula: C₁₄H₁₀ClN₃
-
Molecular Weight: 255.71 g/mol
-
Appearance: Crystalline solid
-
Solubility: Soluble in DMSO.
-
Storage: Store powder at -20°C. For long-term storage, it is recommended to store in a desiccated environment. Stock solutions in DMSO can be stored at -20°C for short periods, but fresh preparation is recommended.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of specific kinases. It binds to the ATP-binding pocket of enzymes like CDK1, CDK2, CDK5, and GSK-3β. This binding is stabilized by hydrogen bonds with key amino acid residues in the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[1] This action blocks the signaling pathways that are dependent on these kinases, leading to the observed cellular effects.
Below is a diagram illustrating the simplified signaling pathway affected by this compound.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aloisine B for GSK-3β Inhibition in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, which selectively target cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4][5] GSK-3β is a constitutively active serine/threonine kinase that plays a critical role in a myriad of cellular processes within the central nervous system, including neuronal development, synaptic plasticity, and apoptosis. Dysregulation of GSK-3β activity has been implicated in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of the microtubule-associated protein tau.[1][6] this compound exerts its inhibitory effect through competitive binding to the ATP pocket of GSK-3β, thereby preventing the phosphorylation of its downstream substrates.[2][3][5] These application notes provide detailed protocols for utilizing this compound to study GSK-3β inhibition in primary neuronal cultures.
Data Presentation
Quantitative Data for Aloisine-mediated GSK-3β Inhibition
| Compound | Target | IC50 (µM) | Assay Conditions |
| Aloisine A | GSK-3α | 0.5 | In vitro kinase assay |
| Aloisine A | GSK-3β | 1.5 | In vitro kinase assay[7] |
| Aloisine A | CDK1/cyclin B | 0.15 | In vitro kinase assay |
| Aloisine A | CDK2/cyclin A | 0.12 | In vitro kinase assay |
| Aloisine A | CDK5/p35 | 0.16 | In vitro kinase assay |
Note: The IC50 values for Aloisine A are provided as a reference for this compound due to their structural and functional similarities.
Signaling Pathways
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Coat Culture Plates:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
(Optional) For enhanced neuronal survival and process outgrowth, subsequently coat with 5 µg/mL laminin for at least 4 hours at 37°C.
-
-
Neuron Isolation:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Aseptically remove the uterine horns and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Isolate the embryos and decapitate them.
-
Dissect the cortices and/or hippocampi from the embryonic brains in a sterile petri dish containing ice-cold HBSS.
-
Transfer the dissected tissue to a 15 mL conical tube.
-
-
Digestion and Dissociation:
-
Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Quench the trypsin activity by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.
-
This compound Treatment of Primary Neurons
Materials:
-
Primary neuronal cultures (e.g., DIV 7-10)
-
This compound (stock solution in DMSO)
-
Complete neuronal culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete neuronal culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully aspirate half of the medium from each well of the cultured neurons.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Following incubation, proceed with downstream analysis such as cell lysis for Western blotting or cell viability assays.
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method for measuring the in vitro kinase activity of GSK-3β in the presence of this compound.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide like GS-2)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GSK-3β substrate, and recombinant GSK-3β enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 15 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of GSK-3β activity for each concentration of this compound and determine the IC50 value.
Western Blotting for Phosphorylated Tau and β-catenin
This protocol describes the detection of changes in the phosphorylation status of tau and the levels of nuclear β-catenin in primary neurons following treatment with this compound.
Materials:
-
This compound-treated primary neuronal cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Anti-total-Tau
-
Anti-β-catenin
-
Anti-GAPDH or β-actin (loading control)
-
Anti-Lamin B1 (nuclear fraction loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash the treated neurons with ice-cold PBS.
-
Lyse the cells in RIPA buffer. For nuclear β-catenin analysis, perform nuclear/cytoplasmic fractionation using a commercially available kit.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels. Normalize total protein levels to the loading control.
-
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aloisine B Concentration for Cell Viability
Welcome to the technical support center for optimizing the use of Aloisine B in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B, CDK2/cyclin A-E, and CDK5/p25. It also shows inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3). This compound functions by competing with ATP for binding to the catalytic subunit of these kinases. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest in both the G1 and G2 phases, and can ultimately induce apoptosis (programmed cell death).
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for this compound and similar kinase inhibitors is between 0.1 µM and 100 µM. We recommend a serial dilution covering a broad range of concentrations to identify the most effective concentration for your experimental goals, whether it's achieving cell cycle arrest or inducing apoptosis.
Q3: What is the recommended solvent for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on your experimental objective and the cell line's doubling time. For cell viability assays, a common incubation period is 24 to 72 hours. For cell cycle analysis, shorter incubation times (e.g., 12-24 hours) may be sufficient to observe arrest. A time-course experiment is recommended to determine the optimal incubation period.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to maintain a consistent cell number per well. |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates within an experiment. Stagger the addition of reagents if necessary to ensure consistent timing. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each dilution and treatment to avoid cross-contamination. |
Issue 2: Unexpectedly Low or High IC50 Values
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Ensure accurate serial dilutions. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to CDK inhibitors. The observed IC50 may be accurate for your specific cell line. Compare your results with published data for similar cell lines if available. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction).[1][2] Consider using an alternative viability assay (e.g., CellTiter-Glo®, Trypan Blue exclusion) to confirm your results. |
| Cell Culture Conditions | Factors like confluency, passage number, and media composition can influence drug sensitivity. Maintain consistent cell culture practices. |
Issue 3: Difficulty Interpreting Apoptosis Assay (Annexin V/PI) Results
Possible Causes & Solutions:
| Cause | Solution |
| High Percentage of Necrotic Cells (Annexin V+/PI+) | The this compound concentration may be too high, causing rapid cell death. Perform a dose-response and time-course experiment to find conditions that induce apoptosis without widespread necrosis. |
| High Percentage of Late Apoptotic Cells with Few Early Apoptotic Cells | The incubation time may be too long. Harvest cells at earlier time points to capture the early apoptotic population (Annexin V+/PI-). |
| Low Overall Apoptosis | The this compound concentration may be too low, or the incubation time is too short. Increase the concentration or extend the incubation period. |
Data Presentation
Table 1: Illustrative IC50 Values of a CDK Inhibitor in Various Cancer Cell Lines
This table provides an example of how to present IC50 data. Actual values for this compound should be determined experimentally for your cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 8.7 |
| A549 | Lung Cancer | 12.1 |
| U87 MG | Glioblastoma | 15.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA), and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for determining cell viability using the MTT assay after treatment with this compound.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloisine B off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aloisine B in cellular assays, with a specific focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3). It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases.[1]
Q2: What are the known cellular effects of this compound and its analogs?
Aloisines have been shown to inhibit cell proliferation by causing cell cycle arrest in both the G1 and G2 phases.[2][3] This is consistent with its inhibition of key cell cycle regulators, CDKs.
Q3: What are the likely off-target effects of this compound?
While a comprehensive kinase selectivity profile for this compound is not widely published, data from its close analog, Aloisine A, provides strong indications of its likely off-target profile. Aloisine A was shown to be highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β when screened against a panel of 26 kinases.[1][2][3] Kinases other than these are likely to be inhibited at higher concentrations, representing potential off-target effects.
Q4: How can I experimentally determine the off-target effects of this compound in my cellular model?
To determine off-target effects, you can perform a kinase profiling assay where the activity of a large panel of kinases is measured in the presence of this compound. Cellularly, you can use techniques like phosphoproteomics to identify changes in phosphorylation patterns that are not explained by the inhibition of its primary targets. Additionally, observing unexpected phenotypic changes in your cells can also suggest off-target activities.
Q5: What are some common reasons for unexpected results in my experiments with this compound?
Unexpected results can arise from several factors, including off-target effects, the specific cellular context (e.g., expression levels of on- and off-targets), compound stability and solubility, or experimental artifacts. It is crucial to include proper controls to distinguish between on-target, off-target, and non-specific effects.
Data Presentation
Kinase Selectivity Profile
The following table summarizes the known inhibitory activities of Aloisine A and B. The data for the broader kinase panel is for Aloisine A and serves as a reference for the likely selectivity of this compound.
Table 1: Inhibitory Concentration (IC50) of Aloisine A and B against various kinases.
| Kinase Target | Aloisine A IC50 (µM) | This compound IC50 (µM) | Potential for Off-Target Interaction |
| Primary Targets | |||
| CDK1/cyclin B | 0.12 | 0.6 | On-Target |
| CDK2/cyclin A | 0.15 | - | On-Target |
| CDK2/cyclin E | 0.15 | - | On-Target |
| CDK5/p25 | 0.20 | 0.8 | On-Target |
| GSK-3α/β | 0.65 | 1.2 | On-Target |
| Potential Off-Targets (Based on Aloisine A data) | |||
| Aurora A | >10 | - | Low |
| CHK1 | >10 | - | Low |
| LCK | >10 | - | Low |
| MAPK1/ERK2 | >10 | - | Low |
| MEK1 | >10 | - | Low |
| PKA | >10 | - | Low |
| PKCα | >10 | - | Low |
| Plk1 | >10 | - | Low |
| ...and 17 other kinases | >10 | - | Low |
Data for the 26-kinase panel is for Aloisine A as reported in Mettey et al., J Med Chem, 2003.[1][2]
Experimental Protocols
Protocol 1: Cellular Kinase Inhibition Assay for GSK-3
This protocol describes a cell-based assay to measure the inhibition of GSK-3 by this compound by quantifying the accumulation of its downstream target, β-catenin.[4]
Materials:
-
CHO-K1 cells
-
This compound
-
GSK-3 inhibitors (as positive controls, e.g., CHIR99021)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Antibody-based β-catenin detection kit with luminometric readout
-
96-well plates
Procedure:
-
Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for the accumulation of β-catenin.
-
Following incubation, lyse the cells and measure β-catenin levels using a luminometric antibody-based detection kit according to the manufacturer's instructions.
-
Record the luminescence and plot the results as a dose-response curve to determine the IC50 of this compound for GSK-3 inhibition in a cellular context.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and controls) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Troubleshooting Guides
Issue 1: Observed cellular phenotype is stronger or different than expected based on CDK/GSK-3 inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate with a structurally different inhibitor: Use another CDK/GSK-3 inhibitor with a different chemical scaffold. If the phenotype persists with this compound but not the other inhibitor, it is likely due to an off-target effect.
-
Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of the intended target (e.g., a CDK) to see if this reverses the observed phenotype.
-
Conduct a kinase profile screen: Test this compound against a broad panel of kinases to identify potential off-targets.
-
Issue 2: Inconsistent IC50 values across different cell lines.
-
Possible Cause: Cell line-dependent differences in the expression levels of on-target and off-target kinases, or variations in drug metabolism and efflux.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform Western blotting to confirm the expression levels of key CDKs and GSK-3 in your cell lines.
-
Assess drug efflux pump activity: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this alters the IC50 of this compound.
-
Issue 3: High background or low signal-to-noise ratio in the cellular kinase assay.
-
Possible Cause: Suboptimal assay conditions, such as cell density, incubation time, or antibody concentrations.
-
Troubleshooting Steps:
-
Optimize cell number: Titrate the number of cells seeded per well to find the optimal density that gives a robust signal.
-
Optimize incubation time: Perform a time-course experiment to determine the optimal duration of this compound treatment for the desired readout.
-
Titrate antibody concentrations: If using an antibody-based detection method, optimize the concentrations of the primary and secondary antibodies to maximize the signal-to-noise ratio.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for investigating off-target effects.
Caption: Logic for troubleshooting unexpected results.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 4. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Aloisine B cytotoxicity
Welcome to the technical support center for Aloisine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK1, CDK2, and CDK5, as well as Glycogen Synthase Kinase-3 (GSK-3).[1] It functions by competing with ATP for the binding pocket on these kinases.[1] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest in both the G1 and G2 phases.[1] Prolonged cell cycle arrest can trigger apoptosis (programmed cell death), which is the primary mechanism of its cytotoxicity.
Q2: How can I determine the optimal concentration of this compound that balances efficacy and cytotoxicity (the therapeutic window)?
To determine the therapeutic window of this compound for your specific cell line, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and assessing both the desired inhibitory effect (e.g., inhibition of a specific CDK) and cell viability. The therapeutic window is the range of concentrations that effectively inhibits the target kinase without causing excessive cell death.
Q3: Are there any known analogs of this compound with lower cytotoxicity?
The development of third-generation CDK inhibitors has focused on increasing selectivity for specific CDKs to reduce off-target effects and, consequently, toxicity.[2][3] While specific, commercially available, low-toxicity analogs of this compound are not extensively documented in the provided search results, the general strategy in the field is to modify the chemical scaffold to enhance selectivity. Researchers can explore derivatives of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold, which is the core structure of aloisines, that may offer a better therapeutic index.[1] The development of PROTACs (Proteolysis Targeting Chimeras) is another emerging strategy to target specific CDKs for degradation rather than inhibition, which can improve efficacy and reduce toxicity.[4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Cause 1: High sensitivity of the cell line.
Different cell lines exhibit varying sensitivities to CDK inhibitors.
Solution:
-
Perform a thorough dose-response curve: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to accurately determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line.
-
Reduce treatment duration: Shorter exposure times may be sufficient to achieve the desired biological effect with less cytotoxicity.
Possible Cause 2: Off-target effects.
While Aloisine A (a related compound) is highly selective for certain CDKs and GSK-3, off-target kinase inhibition can contribute to cytotoxicity.[1]
Solution:
-
Profile against a kinase panel: If resources permit, test this compound against a panel of kinases to identify potential off-target interactions that may be contributing to cytotoxicity in your model system.
-
Use combination therapy: Combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action can achieve the desired effect while minimizing the toxicity associated with high concentrations of a single agent.[5][6]
Issue 2: Difficulty in separating the desired inhibitory effect from cytotoxicity.
Possible Cause: Overlapping concentration ranges for efficacy and toxicity.
Solution:
-
Cell Synchronization: Synchronizing the cells in a specific phase of the cell cycle before treatment can enhance the desired effect at lower, less toxic concentrations. For example, if you are studying the role of CDK2 in the S phase, you can synchronize cells at the G1/S boundary before adding this compound.
-
Pulsed Exposure: Instead of continuous exposure, consider a pulsed treatment regimen. For instance, treat the cells for a shorter period (e.g., 6-12 hours), then wash out the compound and allow the cells to recover before analysis.
Experimental Protocols
Protocol 1: Determining the Therapeutic Index of this compound using MTT Assay
This protocol allows for the determination of the EC50 (effective concentration for 50% of maximal effect on the target) and the IC50 (inhibitory concentration for 50% of cell viability), which can be used to calculate a therapeutic index (IC50/EC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value. In parallel, assess the desired biological effect (e.g., inhibition of substrate phosphorylation via Western blot) to determine the EC50.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Data Presentation
Table 1: Illustrative Cytotoxicity of a CDK4/6 Inhibitor Alone and in Combination.
This table provides an example of how to present data on the synergistic effect of combining a CDK4/6 inhibitor with a dual mTOR kinase inhibitor, which can be a strategy to reduce the required dose of each drug and thereby minimize toxicity.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| TNBC-1 | Palbociclib (CDK4/6i) | 150 | - |
| MLN0128 (mTORi) | 75 | - | |
| Palbociclib + MLN0128 | 60 (Palbociclib) / 30 (MLN0128) | < 1 (Synergistic) | |
| TNBC-2 | Palbociclib (CDK4/6i) | 200 | - |
| MLN0128 (mTORi) | 100 | - | |
| Palbociclib + MLN0128 | 80 (Palbociclib) / 40 (MLN0128) | < 1 (Synergistic) |
Note: Data is illustrative and based on findings for other CDK inhibitors.[10] A CI value of < 1 indicates synergy.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for determining the therapeutic index.
References
- 1. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Aloisine B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aloisine B. Our aim is to help you navigate unexpected experimental outcomes and refine your research protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing incomplete or variable cell cycle arrest after treating my cells with this compound. What could be the cause?
A1: This is a common issue that can stem from several factors. This compound is known to induce cell cycle arrest in both G1 and G2 phases by inhibiting Cyclin-Dependent Kinases (CDKs).[1][2][3][4] However, the effectiveness of this arrest can be influenced by:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to CDK inhibitors due to differences in their cell cycle machinery and expression levels of specific CDKs and cyclins.
-
Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical. An insufficient concentration may not fully inhibit the target CDKs, while a very high concentration could induce off-target effects or cytotoxicity, confounding the cell cycle analysis. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can impact the cellular response to this compound. Ensure consistent and optimal culture conditions across your experiments.
Q2: My cells are showing high levels of apoptosis, which is not my intended outcome. Is this a known effect of this compound?
A2: While the primary described effect of aloisines is cell cycle arrest, the inhibition of CDKs and GSK-3 can indirectly lead to apoptosis.[1][5] CDKs are involved in the regulation of apoptosis, and their inhibition can lower the threshold for programmed cell death, especially in cancer cell lines that are highly dependent on cell cycle progression for survival. Furthermore, GSK-3 is a key regulator of multiple signaling pathways, including those involved in cell survival and apoptosis.
To mitigate this, consider the following:
-
Titrate the Concentration: Use the lowest effective concentration of this compound that induces cell cycle arrest without significant apoptosis.
-
Time-Course Analysis: Assess apoptosis at different time points. It's possible that prolonged cell cycle arrest is leading to secondary apoptosis.
-
Apoptosis Assays: Concurrently run apoptosis assays (e.g., Annexin V/PI staining) to distinguish between direct cytotoxicity and apoptosis secondary to cell cycle arrest.
Q3: I am seeing unexpected changes in signaling pathways that are not directly related to the cell cycle. Why is this happening?
A3: this compound is a dual inhibitor of both CDKs and Glycogen Synthase Kinase 3 (GSK-3).[1][3][5][6] While CDKs are central to the cell cycle, GSK-3 is a multifunctional kinase involved in a wide array of cellular processes, including:
-
Glycogen metabolism
-
Wnt/β-catenin signaling
-
Neuronal function
-
Inflammatory responses
Therefore, treatment with this compound can lead to wide-ranging effects beyond cell cycle regulation. It is crucial to consider the impact on GSK-3-regulated pathways in your experimental system. For instance, inhibition of GSK-3 can lead to the stabilization and accumulation of β-catenin, a key event in the Wnt signaling pathway.
Troubleshooting Guide
Problem: Inconsistent IC50 values for this compound in our kinase assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| ATP Concentration | This compound is an ATP-competitive inhibitor.[1][3][6] Variations in the ATP concentration in your kinase assay will directly affect the apparent IC50 value. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for the specific kinase. |
| Enzyme Purity and Activity | The purity and specific activity of your kinase preparation can vary between batches. Always qualify new batches of enzyme and use a consistent lot for a series of experiments. |
| Assay Buffer Components | Components in your assay buffer, such as detergents or reducing agents, can influence inhibitor binding. Maintain a consistent buffer composition. |
| Solvent Effects | This compound is typically dissolved in DMSO. High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration in your assays low and consistent across all conditions, including controls. |
Problem: Unexpected Phenotype Not Explained by CDK or GSK-3 Inhibition.
While Aloisine A (a close analog of this compound) has been shown to be highly selective for CDKs and GSK-3, off-target effects are a possibility with any kinase inhibitor.[1][3][4]
Troubleshooting Workflow:
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Avoiding precipitation of Aloisine B in experiments
Technical Support Center: Aloisine B
Welcome to the technical support center for this compound, a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] This guide provides troubleshooting protocols and answers to frequently asked questions to help researchers avoid common issues with this compound precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[2][3] For optimal results, use anhydrous, high-purity DMSO to prevent moisture contamination, which can accelerate degradation or cause the compound to become insoluble.[2][4]
Q2: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What went wrong?
A2: This is a common issue with hydrophobic compounds dissolved in DMSO.[5] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the local concentration of the compound can exceed its solubility limit in the mixed solvent, causing it to precipitate.[5] This happens because the DMSO disperses, leaving the hydrophobic compound in a primarily aqueous environment where it is poorly soluble.[5]
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: To prevent precipitation, it is crucial to add the DMSO stock to the aqueous solution slowly while vortexing or pipetting to ensure rapid mixing.[4] Another effective strategy is to perform serial dilutions. First, dilute the concentrated stock solution in DMSO to an intermediate concentration before adding it to the final aqueous medium.[2] It is also important to ensure the final concentration of DMSO in your experiment is as low as possible, typically below 0.5%, to minimize solvent effects on the cells.[2]
Q4: Can I use phosphate-buffered saline (PBS) to dilute my this compound stock?
A4: Direct dilution in buffers containing high concentrations of salts, like PBS, is not recommended as it can decrease the solubility of hydrophobic compounds.[6] If possible, perform the final dilution directly into your complete cell culture medium, which contains proteins and other components that can help stabilize the compound.
Q5: What is the maximum recommended concentration of this compound in a typical cell-based assay?
A5: The maximum working concentration that remains soluble depends heavily on the specific cell culture medium and the final DMSO concentration. It is recommended to perform a solubility test in your specific medium. However, most cell-based assays with this compound are effective in the sub-micromolar to low micromolar range (e.g., 0.1 µM to 10 µM), which are generally achievable without precipitation if prepared correctly.
Data & Solubility Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~5 mM | Can be used, but lower solubility than DMSO. |
| Water | < 10 µM | Essentially insoluble in pure aqueous solutions. |
| PBS (pH 7.4) | < 5 µM | Salts further reduce solubility compared to water.[6] |
| DMEM + 10% FBS | ~25-50 µM | Serum proteins can aid in solubilization. Final DMSO must be ≤ 0.5%. |
Table 2: Recommended Maximum Final Concentrations of Buffer Components
| Component | Max Recommended Concentration | Rationale |
| Phosphate Salts | 10 mM | High salt concentrations can decrease the solubility of hydrophobic compounds.[6] |
| Divalent Cations (Ca²⁺, Mg²⁺) | 1-2 mM | Can sometimes interact with compounds and affect solubility. |
| Final DMSO | ≤ 0.5% v/v | Minimizes solvent toxicity and reduces the risk of precipitation upon dilution. |
Experimental Protocols
Protocol: Preparation of a 10 µM this compound Working Solution for Cell Culture
This protocol describes the preparation of a final 1 mL working solution from a 10 mM DMSO stock.
-
Prepare Intermediate Dilution:
-
Thaw the 10 mM this compound stock solution in DMSO at room temperature.
-
In a sterile microcentrifuge tube, prepare a 100X intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of fresh, anhydrous DMSO. This results in a 100 µM solution.
-
Vortex gently to mix.
-
-
Prepare Final Working Solution:
-
Obtain 990 µL of pre-warmed complete cell culture medium in a sterile 1.5 mL tube.
-
While gently vortexing the medium, slowly add 10 µL of the 100 µM intermediate DMSO solution. Critical Step: Add the solution dropwise or by slowly dispensing it under the surface of the medium to facilitate rapid dispersal.[4]
-
Continue to mix for 10-15 seconds after addition.
-
-
Quality Control:
-
Visually inspect the solution for any signs of precipitation or cloudiness.[4] If the solution appears cloudy, it may be necessary to prepare a lower final concentration.
-
The final solution contains 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Visual Guides & Workflows
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of CDKs, such as CDK1/Cyclin B and CDK2/Cyclin A, which are critical regulators of cell cycle progression.[1][7] It also inhibits GSK-3, a kinase involved in numerous cellular processes.
Caption: Inhibition of CDK and GSK-3 pathways by this compound leading to cell cycle arrest.
Troubleshooting Precipitation: A Logical Workflow
If you observe precipitation, follow this workflow to identify and solve the issue.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Workflow: Solution Preparation
A visual guide to the recommended protocol for preparing this compound working solutions.
Caption: Recommended workflow for preparing this compound working solutions to avoid precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Aloisine B experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aloisine B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of ATP binding to the catalytic subunit of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3][4] It interacts with the ATP-binding pocket, preventing the kinase from phosphorylating its substrates.[1][2][3][4] This inhibition of CDKs leads to cell cycle arrest in the G1 and G2 phases.[1][2][3][4][5]
Q2: What are the primary targets of this compound?
Based on studies of the closely related compound Aloisine A, the primary targets are CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1][2][4][6][7]
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, use a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
In Vitro Kinase Assays
Problem: High variability in IC50 values for this compound.
| Possible Cause | Recommended Solution |
| Inconsistent ATP Concentration | Since this compound is an ATP-competitive inhibitor, variations in ATP concentration will significantly impact the IC50 value. Ensure the ATP concentration is consistent across all assays and ideally close to the Km value for the specific kinase. |
| Variable Enzyme Activity | Ensure the kinase preparation is of high quality and has consistent activity. Perform a kinase titration to determine the optimal enzyme concentration for the assay. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells and does not exceed a level that affects enzyme activity (typically <1%). Include a solvent-only control. |
Problem: No or low inhibition observed at expected concentrations.
| Possible Cause | Recommended Solution |
| Incorrect Assay Conditions | Verify the buffer composition, pH, and temperature are optimal for the specific kinase being assayed. |
| Degraded this compound | Ensure the compound has been stored properly. Prepare fresh stock solutions if degradation is suspected. |
| High ATP Concentration | If the ATP concentration is too high, it will outcompete this compound, leading to reduced apparent inhibition. Lower the ATP concentration. |
Cell-Based Assays
Problem: Inconsistent results in cell cycle analysis after this compound treatment.
| Possible Cause | Recommended Solution |
| Cell Clumping | Cell aggregates can lead to inaccurate DNA content measurement. Ensure a single-cell suspension by gentle pipetting or filtering through a cell strainer before staining.[3][8] |
| Suboptimal Staining | Inadequate staining with DNA dyes like propidium iodide (PI) can lead to poor resolution of cell cycle phases. Ensure proper fixation, permeabilization, and RNase treatment. Optimize dye concentration and incubation time.[1][8] |
| High Cell Density | Too many cells can result in insufficient staining and wider CVs in the G0/G1 peak. Aim for an optimal cell concentration, typically around 1x10^6 cells/mL.[1] |
| Cell Line Variability | Different cell lines may exhibit varying sensitivity to this compound due to differences in CDK expression, cell cycle regulation, or drug metabolism. |
Problem: Unexpected off-target effects.
| Possible Cause | Recommended Solution |
| Inhibition of Multiple Kinases | This compound inhibits both CDKs and GSK-3. Consider that observed cellular effects may be due to the inhibition of either or both kinase families. Use specific inhibitors for other kinases as controls to dissect the pathways involved. |
| General Kinase Inhibitor Effects | Kinase inhibitors can have off-target effects unrelated to their primary targets.[9][10][11] It is crucial to include appropriate controls, such as a structurally related but inactive compound, to confirm that the observed phenotype is due to the intended target inhibition. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of Aloisine A against various kinases.
Note: This data is for Aloisine A, a closely related analog of this compound. The values can be used as an estimation of the potency of this compound.
| Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p35 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| ERK1 | 18 |
| ERK2 | 22 |
| JNK | ~3-10 |
Data sourced from MedchemExpress.[7]
Experimental Protocols
CDK2/Cyclin A Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[12][13][14]
Materials:
-
Recombinant active CDK2/cyclin A
-
Histone H1 substrate
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the this compound dilutions or vehicle (DMSO control).
-
Add 2 µL of the CDK2/cyclin A enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix (containing Histone H1 and ATP at desired final concentrations).
-
Incubate the plate at room temperature for a predetermined time (e.g., 20 minutes).[12]
-
Add 5 µL of the kinase detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general guideline for analyzing the effect of this compound on the cell cycle.[1][3][6][8][15]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.de [promega.de]
- 15. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Efficacy of Aloisine B In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of Aloisine B, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that belongs to the aloisine family. It functions as a competitive inhibitor of ATP at the ATP-binding pocket of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] By blocking the activity of these kinases, this compound can induce cell cycle arrest in the G1 and G2 phases, leading to an anti-proliferative effect in cancer cells.[1][2][3]
Q2: Which specific kinases are inhibited by this compound?
A2: In vitro studies have demonstrated that this compound and its analog, Aloisine A, are potent inhibitors of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[2][3][4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Low Potency or Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Determine the optimal concentration of this compound for your specific cell line and assay through a dose-response experiment. IC50 values can vary between different cell types. |
| Compound Degradation | Ensure proper storage of this compound. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Cell Line Insensitivity | Confirm that your target cell line expresses the CDK and GSK-3 isoforms inhibited by this compound. The expression and activity of these kinases can vary significantly among different cell lines. |
| High Serum Concentration in Media | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your cell culture medium during the treatment period, if compatible with your cell line's health. |
| Incorrect Assay Endpoint | The timing of your assay endpoint is critical. For cell cycle analysis, ensure you are harvesting cells at a time point where the effects of G1/G2 arrest are maximal. For viability assays, the incubation time with this compound should be sufficient to induce the desired effect. |
Issue 2: Compound Precipitation in Cell Culture Medium
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | Although soluble in DMSO, this compound may have limited solubility in aqueous cell culture medium, especially at higher concentrations. |
| - Prepare the final dilution of this compound in pre-warmed (37°C) cell culture medium. | |
| - Vigorously vortex the solution immediately after dilution and before adding it to the cells. | |
| - Visually inspect the medium for any signs of precipitation after adding the compound. | |
| High Final Concentration | Avoid using excessively high concentrations of this compound. If a high concentration is necessary, consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Issue 3: Off-Target Effects or Unexpected Phenotypes
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | While relatively selective, at higher concentrations, this compound may inhibit other kinases. |
| - Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| - If available, use a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is due to the inhibition of the intended target. | |
| - Perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase, if feasible. | |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress. |
| - Monitor for markers of cellular stress, such as the activation of stress-activated protein kinases (e.g., JNK, p38). | |
| - Include a vehicle control (DMSO) at the same concentration used for the this compound treatment. |
Experimental Protocols & Workflows
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the manufacturer's instructions.
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[5][6][7]
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5][7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase (e.g., CDK2/Cyclin A).
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Prepare Substrate: Use a generic kinase substrate such as Histone H1 for CDKs or a specific peptide substrate for GSK-3.
-
Set Up Reactions: In a microcentrifuge tube or 96-well plate, combine:
-
Kinase Reaction Buffer
-
Recombinant active kinase (e.g., CDK2/Cyclin A)
-
Substrate (e.g., Histone H1)
-
This compound at various concentrations (or DMSO for control)
-
-
Initiate Reaction: Add ATP (e.g., 100 µM final concentration) to start the reaction.
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analyze Phosphorylation:
-
Radiolabeling: If using [γ-³²P]ATP, spot the reaction mixture onto P81 phosphocellulose paper, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.
-
CDK/GSK-3 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits CDK/Cyclin complexes and GSK-3, blocking downstream signaling.
Western Blot for Phosphorylated Retinoblastoma Protein (pRb)
This protocol is for detecting changes in the phosphorylation status of Rb, a key substrate of CDKs.
-
Cell Lysis: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8] Note: Avoid using milk as a blocking agent for phospho-specific antibodies as it contains phosphoproteins that can increase background.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C with gentle agitation. Also, probe a separate membrane with an antibody for total Rb as a loading control.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A decrease in the pRb signal in this compound-treated samples indicates successful inhibition of CDK activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OUH - Protocols [ous-research.no]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Refining Aloisine B treatment duration for apoptosis induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aloisine B to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK5. By competitively binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their target substrates, leading to cell cycle arrest at the G1 and G2 phases. This prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway.
Q2: At what concentration and for how long should I treat my cells with this compound to induce apoptosis?
The optimal concentration and treatment duration for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Based on studies of related compounds like Aloisine A, a starting concentration range of 0.1 µM to 10 µM can be tested for 24 to 72 hours.
Q3: How can I confirm that this compound is inducing apoptosis and not necrosis?
It is crucial to differentiate between apoptosis and necrosis. This can be achieved using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. Additionally, morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, can be observed using microscopy.
Q4: What are the key downstream signaling molecules affected by this compound treatment?
This compound-induced CDK inhibition leads to the modulation of several key apoptosis-regulating proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[1]
Troubleshooting Guides
Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High percentage of Annexin V+/PI+ cells in the negative control. | 1. Harsh cell handling during harvesting (e.g., excessive trypsinization).2. Cells were overgrown or unhealthy before treatment. | 1. Use a gentle cell scraper or a shorter trypsinization time.2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No significant increase in apoptotic cells after this compound treatment. | 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant to this compound. | 1. Perform a dose-response experiment with a wider concentration range.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Verify the expression of CDKs in your cell line. |
| High background fluorescence. | 1. Inadequate washing of cells.2. Reagents have expired or were stored improperly. | 1. Ensure thorough but gentle washing steps to remove unbound antibodies.2. Use fresh reagents and store them according to the manufacturer's instructions. |
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
| Problem | Possible Cause | Solution |
| Low or no caspase activity detected. | 1. Insufficient this compound concentration or treatment time.2. Cell lysate prepared improperly.3. Reagent instability. | 1. Optimize treatment conditions as described above.2. Ensure complete cell lysis to release caspases.3. Prepare fresh reagents and protect them from light. |
| High background signal in untreated controls. | 1. Spontaneous apoptosis in the cell culture.2. Contamination of reagents. | 1. Use healthy, low-passage cells.2. Use fresh, sterile reagents and dedicated pipette tips. |
Western Blot for Apoptosis Markers
| Problem | Possible Cause | Solution |
| Weak or no signal for cleaved caspases or PARP. | 1. Suboptimal antibody concentration.2. Insufficient protein loading.3. Timing of harvest missed the peak of protein expression. | 1. Titrate the primary antibody to the optimal concentration.2. Load a sufficient amount of protein (20-40 µg).3. Perform a time-course experiment to determine the optimal harvest time. |
| Non-specific bands. | 1. Primary or secondary antibody concentration is too high.2. Inadequate blocking.3. Insufficient washing. | 1. Reduce the antibody concentration.2. Block the membrane for at least 1 hour at room temperature.3. Increase the number and duration of washing steps. |
Quantitative Data Summary
Disclaimer: The following data is based on studies of Aloisine A and other CDK inhibitors and should be used as a reference for experimental design. Optimal conditions for this compound may vary.
Table 1: IC50 Values of Aloisine A against various kinases. [1]
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.20 |
| CDK2/cyclin A | 0.15 |
| CDK5/p25 | 0.70 |
| GSK-3α/β | 0.65 |
Table 2: Representative Time-Dependent Induction of Apoptosis by a CDK Inhibitor.
| Treatment Time (hours) | % Apoptotic Cells (Annexin V+) |
| 0 | 5% |
| 12 | 15% |
| 24 | 35% |
| 48 | 60% |
| 72 | 75% |
Table 3: Representative Dose-Dependent Effect of a CDK Inhibitor on Caspase-3/7 Activity.
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| 0 | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 3.5 |
| 1.0 | 5.2 |
| 5.0 | 6.8 |
| 10.0 | 7.5 |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired duration. Include an untreated control.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or brief trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader.
Western Blot for Bcl-2 and Bax
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for assessing apoptosis.
Caption: Troubleshooting decision tree for apoptosis experiments.
References
Challenges in working with Aloisine B
Welcome to the technical support center for Aloisine B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor belonging to the aloisine family of compounds. It functions as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] Its mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[2]
Q2: What are the primary targets of this compound?
This compound has been shown to inhibit CDK1/cyclin B, CDK5/p25, and GSK-3.[1][2]
Q3: In what solvents can I dissolve this compound?
Based on data for a closely related aloisine derivative, this compound is expected to be soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has limited solubility in aqueous buffers like PBS.
Q4: What is the recommended storage condition and stability of this compound?
This compound should be stored at -20°C for long-term use. Under these conditions, it is expected to be stable for an extended period.
Q5: What are the expected cellular effects of this compound treatment?
Treatment of cells with aloisines, including this compound, has been shown to inhibit cell proliferation by inducing cell cycle arrest in both the G1 and G2 phases.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibitory activity in kinase assay | Incorrect ATP concentration: this compound is an ATP-competitive inhibitor. Its apparent potency will be affected by the ATP concentration in the assay. | Ensure the ATP concentration in your assay is at or below the Km value for the specific kinase. The original characterization of aloisines used 15 µM ATP.[1] |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles may lead to compound degradation. | Aliquot this compound upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Inactive enzyme: The kinase used in the assay may have low activity. | Confirm the activity of your kinase using a known standard inhibitor before testing this compound. | |
| Inconsistent results in cell-based assays | Poor cell permeability: While generally cell-permeable, the efficiency might vary between cell lines. | If poor uptake is suspected, consider using a permeabilization agent in initial experiments or increasing the incubation time. |
| Compound precipitation: High concentrations of this compound may precipitate in aqueous cell culture media. | Visually inspect the media for any signs of precipitation after adding this compound. If observed, sonicate the stock solution before dilution or prepare a fresh, lower concentration stock. | |
| Cell line sensitivity: Different cell lines may exhibit varying sensitivity to this compound due to differences in CDK and GSK-3 pathway dependencies. | We recommend performing a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line. | |
| Unexpected off-target effects | Inhibition of other kinases: While relatively selective, high concentrations of this compound might inhibit other kinases. | If off-target effects are a concern, consider performing a kinase panel screen to assess the selectivity of this compound at the concentration used in your experiments. It's important to note that Aloisine A shows poor inhibition of kinases like PKC and ERK at concentrations up to 100 µM and ~20 µM, respectively.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of an aloisine derivative (Aloisine RP106) which is structurally related to this compound. These values can be used as a reference for expected potency.
| Target | IC₅₀ (µM) |
| Cdk1/cyclin B | 0.70 |
| Cdk5/p25 | 1.5 |
| GSK-3 | 0.92 |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is based on the methods described for the characterization of the aloisine family.[2]
Materials:
-
Purified active CDK1/cyclin B, CDK5/p25, or GSK-3β enzyme.
-
Specific peptide or protein substrate for each kinase (e.g., Histone H1 for CDKs, GS-1 for GSK-3).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
15 µM ATP solution.
-
Phosphocellulose paper (e.g., P81).
-
1% Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase, its substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ATP.
-
Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control.
Cell Proliferation Assay (General Protocol)
Materials:
-
Human tumor cell line of interest (e.g., MCF-7, HeLa).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for CyQUANT assay).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
At the end of the incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for colorimetric assays) or cell lysis and dye binding (for fluorescence assays).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration compared to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on key cellular pathways.
Experimental Workflow for Kinase Inhibition Assay
References
Technical Support Center: Aloisine B Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies encountered when using Aloisine B in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary kinase targets?
This compound is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family of compounds, known as aloisines.[1][2] It is recognized as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][3][4] A selectivity study has shown that the related compound, aloisine A, is highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1][2][4][5][6]
Q2: What is the mechanism of action for this compound?
This compound functions as an ATP-competitive inhibitor.[1][2][4][7][8][9] It binds to the ATP-binding pocket of the kinase's catalytic subunit, preventing the binding of ATP and subsequent substrate phosphorylation.[1][2][4] Structural studies of a CDK2-aloisine co-crystal show that it forms two hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu 83 within this pocket.[1][2][4]
Q3: Why are my IC50 values for this compound inconsistent or different from published values?
Inconsistent IC50 values can arise from several experimental variables:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value is highly dependent on the ATP concentration used in the assay. Assays performed with ATP concentrations near or above the Km value for the specific kinase will require higher concentrations of this compound to achieve inhibition, resulting in a higher apparent IC50.[3][4][10] It is crucial to use a consistent and physiologically relevant ATP concentration for comparable results.[10][11]
-
Enzyme and Substrate Concentrations: Variations in the concentration of the kinase or the substrate can affect reaction kinetics and, consequently, inhibitor potency measurements.[12] Ensure that substrate depletion is minimal (ideally ≤10% ATP conversion) to maintain linear reaction kinetics.[11]
-
Reagent Purity and Stability: The purity of the kinase, substrate, and ATP can impact results.[12] Additionally, ensure that this compound is fully dissolved and has not precipitated out of solution, as this will alter its effective concentration.
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and susceptibility to interference, which can lead to different IC50 values.[10][12][13]
Q4: Could off-target effects or non-specific inhibition be contributing to my results?
While the aloisine family is known to be highly selective for certain CDKs and GSK-3, non-specific inhibition is a potential issue with any small molecule inhibitor.[1][2] Consider the following:
-
Compound Interference: At high concentrations, this compound might interfere with the assay signal itself (e.g., fluorescence quenching or enhancement), leading to false positives or negatives.[12]
-
Protein Aggregation: The inhibitor could cause the kinase protein to aggregate, which would alter its activity.[12]
-
Promiscuity at High Concentrations: While selective at lower concentrations, most inhibitors can affect other kinases when used at significantly higher concentrations. It's possible to see effects on kinases not listed as primary targets if the concentration is too high.[14][15][16]
Q5: How should I prepare and handle this compound for optimal and consistent results?
Proper handling is critical for reproducibility. According to supplier data, this compound is soluble in DMF (25 mg/ml) and DMSO (12 mg/ml).[9] It has limited solubility in aqueous buffers like PBS.[9]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO or DMF.
-
Working Dilutions: Make fresh serial dilutions for each experiment from the stock solution. When preparing working solutions, minimize the final concentration of the organic solvent (typically ≤1% DMSO) in the assay to avoid affecting kinase activity.[12]
-
Storage: Store the stock solution at -20°C as recommended.[9] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The inhibitory activity of Aloisines is typically measured by their IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%. The table below summarizes published IC50 values for aloisine compounds against their primary targets. Note that these values can vary based on the specific assay conditions used, particularly the ATP concentration.[3][4]
| Compound | Kinase Target | IC50 (µM) |
| Aloisine A | CDK1/cyclin B | 0.15 |
| Aloisine A | CDK2/cyclin A | 0.2 |
| Aloisine A | CDK2/cyclin E | 0.12 |
| Aloisine A | CDK5/p25 | 0.2 |
| Aloisine A | GSK-3α/β | 0.65 |
| Aloisine (unspecified) | Cdk1/cyclin B | 0.70 |
| Aloisine (unspecified) | Cdk5/p25 | 1.5 |
| Aloisine (unspecified) | GSK3 | 0.92 |
Data compiled from multiple sources.[3][4][9] The specific aloisine for the latter three entries was a derivative used for further study.
Troubleshooting Guide for Inconsistent Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inaccurate pipetting.- Incomplete mixing of reagents.- Precipitation of this compound in the assay buffer.- Edge effects in the microplate. | - Use calibrated pipettes and proper technique.- Ensure all components are thoroughly mixed before dispensing.- Visually inspect wells for precipitation. Centrifuge stock solutions before dilution.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| IC50 Value Significantly Higher than Published Data | - ATP concentration is too high, leading to increased competition.- Degraded or inactive this compound stock solution.- Kinase enzyme has low activity or has degraded over time. | - CRITICAL: Standardize and report the ATP concentration used. If possible, use an ATP concentration at or below the Km for the kinase.- Prepare a fresh stock solution of this compound from powder.- Verify kinase activity with a positive control inhibitor and run a titration to confirm enzyme quality. |
| IC50 Value Significantly Lower than Published Data | - ATP concentration is too low.- Non-specific inhibition or compound interference with the assay signal.- Incorrect concentration of the this compound stock solution. | - Verify and standardize the ATP concentration.- Run control experiments without the kinase to check for direct effects of this compound on the assay readout.- Confirm the weighing and dilution calculations for your stock solution. Use an orthogonal assay to confirm the result.[11] |
| No Inhibition Observed at Expected Concentrations | - Inactive this compound.- Incorrect kinase or substrate used.- Assay conditions (pH, temperature) are suboptimal.[12] | - Test the compound on a known sensitive kinase line (e.g., CDK2/cyclin E) to confirm its activity.- Verify the identity and purity of all reagents.- Optimize reaction conditions according to the manufacturer's protocol for the specific kinase. |
Experimental Protocols
General Protocol for an In-Vitro Kinase Assay Using this compound
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP must be optimized for each kinase system.
-
Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be optimized (e.g., 15 µM, as used in some primary studies).[3][4]
-
Kinase and Substrate: Dilute the kinase and its specific substrate (e.g., Histone H1 for CDKs) to their final working concentrations in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Serial Dilution: Create a serial dilution of this compound in the assay plate. Start by adding a small volume of the 10 mM stock to a well with kinase buffer and then perform 1:3 or 1:10 dilutions across the plate. Include wells with DMSO only as a "no inhibitor" (100% activity) control.
-
Add Kinase: Add the diluted kinase to each well containing the inhibitor or DMSO. Allow a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction stays within the linear range (≤10% ATP turnover).[11]
-
Stop Reaction & Detect: Terminate the reaction by adding a stop solution (e.g., EDTA) or proceed directly to detection, depending on the assay format (e.g., adding ADP-Glo™ or Z'-LYTE™ reagent).
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway showing this compound inhibiting CDKs and GSK-3 to arrest the cell cycle.
Caption: A typical experimental workflow for an in-vitro kinase assay with an inhibitor.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 6. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Aloisine B Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aloisine B in B cell-based assays. The information is designed to assist in optimizing experimental protocols and interpreting results effectively.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in B cells?
This compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] In B cells, its primary mechanism involves the inhibition of CDKs, which are crucial regulators of cell cycle progression. This inhibition leads to cell cycle arrest at the G1 and G2 phases, thereby preventing cell proliferation.[1] Additionally, this compound's inhibition of GSK-3 can impact various signaling pathways involved in B cell survival and activation.
2. What are the expected effects of this compound on B cell proliferation assays?
Due to its induction of cell cycle arrest, this compound is expected to decrease B cell proliferation in a dose-dependent manner. In assays measuring DNA synthesis (e.g., BrdU or EdU incorporation), a significant reduction in the percentage of cells in the S phase should be observed.
3. How does this compound induce apoptosis in B cells?
This compound can induce apoptosis through its inhibition of GSK-3. Inhibition of GSK-3 in chronic lymphocytic leukemia (CLL) B cells has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and XIAP, which are target genes of the NF-κB transcription factor.[2] This disruption of the balance between pro- and anti-apoptotic proteins can trigger the apoptotic cascade.
4. What is a suitable starting concentration for this compound in B cell assays?
While specific IC50 values for this compound in various B cell lines are not extensively published, related compounds have shown activity in the sub-micromolar to low micromolar range in lymphoma cell lines. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 100 nM) and titrating up to a higher concentration (e.g., 50 µM) to determine the optimal working concentration for your specific B cell line and assay.
5. Can this compound affect B cell activation?
Yes, by inhibiting CDKs and GSK-3, this compound can interfere with the signaling pathways required for B cell activation. This may result in reduced expression of activation markers such as CD69 and CD86, and diminished proliferation in response to stimuli.
Troubleshooting Guides
B Cell Proliferation Assays (e.g., MTT, CFSE, BrdU/EdU)
| Problem | Possible Cause | Recommended Solution |
| No significant decrease in proliferation with this compound treatment. | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Cell line is resistant to this compound. | Consider using a different cell line or a combination of inhibitors targeting alternative pathways. | |
| Incorrect timing of measurement. | Optimize the incubation time with this compound. Cell cycle arrest may take 18-24 hours to become fully established. | |
| High background in colorimetric/fluorometric assays (e.g., MTT). | Contamination of cell culture or reagents. | Use sterile techniques and fresh reagents. |
| Phenol red in the medium interfering with readings. | Use phenol red-free medium for the assay. | |
| High cell density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase. | |
| Inconsistent results between replicates. | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors. | Calibrate pipettes and ensure accurate and consistent pipetting. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Unexpected increase in signal with CDK inhibitors in metabolic assays (e.g., MTT). | CDK4/6-inhibited cells can continue to grow in size and produce more mitochondria, leading to an increased metabolic signal despite cell cycle arrest.[3] | Use DNA-based proliferation assays (e.g., BrdU, EdU, or cell counting) for a more accurate measure of proliferation with cell cycle inhibitors.[3] |
B Cell Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Recommended Solution |
| No significant increase in apoptosis with this compound. | Insufficient concentration or incubation time. | Perform a time-course and dose-response experiment (e.g., 24, 48, 72 hours) to determine optimal conditions for apoptosis induction. |
| Cell line is resistant to apoptosis induction by this compound. | Investigate the expression levels of Bcl-2 family proteins in your cell line. Overexpression of anti-apoptotic proteins may confer resistance. | |
| High percentage of necrotic cells (Annexin V+/PI+). | This compound concentration is too high, leading to rapid cell death. | Use a lower concentration of this compound to induce apoptosis rather than necrosis. |
| Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. | |
| False positive/negative results. | Compensation issues in flow cytometry. | Use single-stain controls for proper compensation setup. |
| Spontaneous apoptosis in control cells. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use freshly prepared reagents. |
Cell Cycle Analysis (Flow Cytometry)
| Problem | Possible Cause | Recommended Solution |
| No clear G1 and G2 arrest peaks. | Asynchronous cell population. | Synchronize cells before treatment if a more defined cell cycle arrest is required. |
| Insufficient incubation time. | Allow sufficient time (e.g., 18-24 hours) for this compound to induce cell cycle arrest. | |
| Broad G1 or G2 peaks (high CV). | Improper fixation technique. | Add cold ethanol dropwise while vortexing to prevent cell clumping. |
| Incorrect staining procedure. | Ensure proper concentration of DNA-binding dye (e.g., Propidium Iodide) and RNase treatment. | |
| Cell clumping. | High cell density during fixation. | Resuspend cells at an appropriate density before fixation. |
| Presence of DNA from dead cells. | Treat with DNase I or filter the cell suspension before analysis. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Aloisine A (a related compound) against various kinases.
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p25 | 0.2 |
| GSK-3α/β | 0.65 |
Data from Mettey et al., J Med Chem, 2003.
Experimental Protocols
Protocol 1: B Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[1][4][5]
Materials:
-
B cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed B cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the same concentration of DMSO used for the highest this compound concentration.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in the dark to allow for complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells after subtracting the blank absorbance.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is based on standard Annexin V/PI staining procedures.[6][7][8][9]
Materials:
-
B cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed B cells in a 6-well plate at an appropriate density and treat with the desired concentrations of this compound for 24-48 hours. Include an untreated or DMSO-treated control.
-
Harvest the cells, including the supernatant which may contain apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate on the cell population and analyze the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is adapted from standard cell cycle analysis methods.
Materials:
-
B cell line of interest
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed B cells and treat with this compound for 18-24 hours.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use the fluorescence pulse width and area signals to exclude doublets and analyze the cell cycle distribution (G1, S, and G2/M phases).
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in B cells.
Caption: Experimental workflow for a B cell proliferation assay.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of glycogen synthase kinase-3 activity leads to epigenetic silencing of nuclear factor κB target genes and induction of apoptosis in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines [frontiersin.org]
- 4. HSP90 promotes Burkitt lymphoma cell survival by maintaining tonic B-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GSK3 differentially modulates NF-kappaB, CREB, AP-1 and beta-catenin signaling in hepatocytes, but fails to promote TNF-alpha-induced apoptosis [pubmed.ncbi.nlm.nih.gov]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A quantitative analysis of the kinetics of the G2 DNA damage checkpoint system — Physiome Model Repository [models.cellml.org]
Addressing Aloisine B degradation in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of Aloisine B in long-term studies. Our goal is to equip researchers with the knowledge to anticipate and troubleshoot stability issues, ensuring the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] Its core structure is a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine.[2][3][4][5] this compound functions by competitively binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their target substrates.[1][2][6][7] This inhibition of CDK activity leads to cell cycle arrest in both the G1 and G2 phases.[2][6]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a crystalline solid at -20°C, under which conditions it has been reported to be stable for at least four years.[1] Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the common signs of this compound degradation in my experiments?
Signs of degradation may include:
-
A decrease in the expected biological activity over time (e.g., reduced inhibition of cell proliferation).
-
The appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC or LC-MS).
-
A change in the color or clarity of stock solutions.
-
Inconsistent results between experiments conducted at different time points.
Q4: What general factors can contribute to the degradation of small molecules like this compound?
Several factors can affect the stability of small molecules in solution:[8]
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: The stability of a compound can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote hydrolysis of susceptible functional groups.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[6][7][9][10]
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.
-
Enzymatic Degradation: In biological matrices, such as cell culture media containing serum, enzymes can metabolize the compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Cell Culture Experiments
| Possible Cause | Troubleshooting Steps |
| Degradation in Cell Culture Media | 1. Prepare Fresh Solutions: Prepare fresh this compound working solutions from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions. 2. Minimize Incubation Time: If possible, design experiments to minimize the incubation time of this compound in the cell culture medium. 3. Serum-Free Conditions: If your experimental design allows, consider performing experiments in serum-free or reduced-serum media to minimize enzymatic degradation. 4. Stability Check in Media: Perform a stability study of this compound in your specific cell culture medium. Incubate the compound in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and analyze the remaining concentration by HPLC or LC-MS. |
| Cell Line-Specific Effects | 1. Metabolic Activity: Consider the metabolic activity of your cell line. Some cell lines may have higher levels of enzymes that can metabolize xenobiotics. 2. Drug Efflux: Investigate if the cell line expresses high levels of drug efflux pumps that could reduce the intracellular concentration of this compound over time. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Control pH of Solutions: Ensure that the pH of your stock solutions and experimental buffers is within a stable range for this compound. The pyrrolopyrazine core may be susceptible to hydrolysis under strongly acidic or basic conditions. 2. Aqueous Solution Stability: If you are using aqueous buffers for your experiments, assess the stability of this compound in these buffers over the duration of the experiment. |
| Oxidative Degradation | 1. Use High-Purity Solvents: Use fresh, high-purity solvents to prepare stock solutions to minimize the presence of peroxides. 2. Inert Atmosphere: For long-term storage of solutions, consider purging the vials with an inert gas like argon or nitrogen before sealing. |
| Photodegradation | 1. Protect from Light: Protect stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil.[6][7][9][10] 2. Work in Low Light: Perform experimental manipulations in a timely manner and under subdued lighting conditions whenever possible. |
Data Presentation: Stability of this compound Under Forced Degradation
The following table is a template for researchers to summarize their own findings from forced degradation studies. This data is crucial for identifying the conditions under which this compound is unstable and for developing a stability-indicating analytical method.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) | Observations |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | 0 | 100 | 0 | Clear solution |
| 24 | ||||
| 48 | ||||
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) | 0 | 100 | 0 | Clear solution |
| 24 | ||||
| 48 | ||||
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | 0 | 100 | 0 | Clear solution |
| 24 | ||||
| 48 | ||||
| Thermal Degradation (e.g., 80°C) | 0 | 100 | 0 | Solid |
| 24 | ||||
| 48 | ||||
| Photodegradation (e.g., UV light, 254 nm, RT) | 0 | 100 | 0 | Clear solution |
| 24 | ||||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and acetonitrile (HPLC grade)
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the mixture at 60°C. Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C. Take samples at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature and protected from light. Take samples at various time points and dilute for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C. Take samples at different time points, dissolve in a suitable solvent, and analyze.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) at room temperature. A control sample should be kept in the dark. Take samples at various time points and analyze.
-
Analysis: Analyze all samples by a suitable HPLC or LC-MS method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent compound and its degradation products.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve optimal separation (baseline resolution between all peaks).
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting both this compound and its degradation products.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: A workflow for troubleshooting this compound degradation in experiments.
Caption: The inhibitory effect of this compound on the CDK/Cyclin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 6-phenyl-5H-pyrrolo[2,3-b]pyrazine; CAS No.: 78605-10-4 [chemshuttle.com]
- 5. 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | C12H9N3 | CID 339916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aloisine A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating Aloisine B Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Aloisine B in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that belongs to the aloisine family of compounds. It functions as a competitive inhibitor of ATP binding to the catalytic subunit of certain protein kinases.[1][2] Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][3] Specifically, it has been shown to inhibit CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25, as well as GSK-3α and GSK-3β.[4][3][5][6] By inhibiting these kinases, this compound can arrest the cell cycle in both the G1 and G2 phases, leading to a reduction in cell proliferation.[1][6][7]
Q2: I am starting to work with a new cell line. How do I determine if it is sensitive to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest. This is typically done using a cell viability or proliferation assay, such as the MTT or CellTiter-Glo® assay. A lower IC50 value indicates greater sensitivity of the cell line to the compound. It is recommended to test a wide range of concentrations to generate a complete dose-response curve.
Q3: What are the expected cellular effects of this compound treatment?
Given that this compound inhibits CDKs that are crucial for cell cycle progression, the primary expected effect is a decrease in cell proliferation. This is often accompanied by an arrest of cells in the G1 and/or G2 phases of the cell cycle. At the molecular level, you would expect to see a decrease in the phosphorylation of CDK substrates, such as the Retinoblastoma protein (Rb).
Q4: How can I confirm that this compound is inducing cell cycle arrest in my new cell line?
Cell cycle analysis by flow cytometry is the standard method to assess the distribution of cells in different phases of the cell cycle. Cells are treated with this compound for a specific duration (e.g., 24 or 48 hours), then fixed, stained with a DNA-intercalating dye like propidium iodide (PI), and analyzed by flow cytometry. An increase in the percentage of cells in the G1 and/or G2/M phases compared to an untreated control would indicate cell cycle arrest.
Q5: How can I verify that this compound is inhibiting its intended targets (CDKs) in my cells?
A common way to demonstrate target engagement in cells is to perform a western blot to analyze the phosphorylation status of a key downstream substrate of the targeted kinase. For CDKs that regulate the G1/S transition, a key substrate is the Retinoblastoma protein (Rb). Treatment with this compound should lead to a decrease in the phosphorylation of Rb at specific sites, such as Serine 807/811.[8][9][10]
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol describes how to determine the IC50 value of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom plates
-
Your new cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the cell cycle distribution of your new cell line after treatment with this compound using propidium iodide (PI) staining.
Materials:
-
6-well plates
-
Your new cell line
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., 1x or 2x the IC50) and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS and vortex gently to ensure a single-cell suspension.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for several days at -20°C).[4]
-
-
Staining:
-
Flow Cytometry Analysis:
Western Blot for Phospho-Retinoblastoma (Rb)
This protocol describes how to detect changes in the phosphorylation of Rb, a downstream target of CDKs, in response to this compound treatment.
Materials:
-
Your new cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total Rb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and a vehicle control as in the previous protocols.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk for blocking when detecting phosphoproteins.
-
Incubate the membrane with the anti-phospho-Rb (Ser807/811) primary antibody overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an anti-total Rb antibody to confirm equal loading and to assess the ratio of phosphorylated to total protein.
-
Troubleshooting Guides
IC50 Determination
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Cell viability is over 100% at low concentrations | The compound may have a hormetic effect (stimulatory at low doses). The control cells may be overgrown and starting to die. | Normalize the data to the highest viability point if the effect is small. Optimize the initial cell seeding density to ensure control cells are in the exponential growth phase at the end of the assay. |
| No dose-response curve (all cells are alive or all are dead) | The concentration range is too low or too high. | Perform a wider range of serial dilutions (e.g., 10-fold dilutions initially) to find the approximate effective concentration range. |
Cell Cycle Analysis
| Problem | Possible Cause | Solution |
| High Coefficient of Variation (CV) of the G1 peak | Cell clumps, high flow rate, improper staining. | Filter the cell suspension through a nylon mesh before analysis. Use a low flow rate on the cytometer. Ensure proper fixation and sufficient incubation time with the PI/RNase solution.[11] |
| No clear G2/M peak | Cells are not proliferating or are synchronized in G0/G1. The cell density is too high, leading to contact inhibition. | Ensure cells are in the exponential growth phase when harvested. Optimize cell seeding density to avoid confluence. |
| Debris in the low-DNA content region | Apoptotic cells or mechanical cell damage. | Handle cells gently during harvesting and fixation. Consider using a sub-G1 peak analysis to quantify apoptosis. |
Western Blotting for Phospho-Proteins
| Problem | Possible Cause | Solution |
| Weak or no phospho-protein signal | Low abundance of the phosphoprotein, phosphatase activity during sample preparation, inefficient antibody. | Increase the amount of protein loaded. Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice. Optimize the primary antibody concentration and incubation time. |
| High background | Non-specific antibody binding, blocking agent. | Increase the number and duration of washes. Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background. |
| Inconsistent results | Variability in sample preparation or loading. | Ensure accurate protein quantification and equal loading. Run a loading control (e.g., β-actin or GAPDH) on the same blot. |
Data Presentation
IC50 Values of Aloisine A in Various Cell Lines (Reference)
| Cell Line | IC50 (µM) |
| NT2 (human teratocarcinoma) | 7 |
| hNT (differentiated neurons) | 10.5 |
| Calu-3 (human airway epithelial) | Submicromolar activator of CFTR |
| CHO (Chinese hamster ovary) | Submicromolar activator of CFTR |
Note: This table shows IC50 values for Aloisine A, a closely related compound. IC50 values for this compound should be determined experimentally for your specific cell line.
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound competitively inhibits CDK and GSK-3 kinases.
Experimental Workflow for Validating this compound Activity
Caption: Workflow for validating this compound activity in a new cell line.
Troubleshooting Logic for Weak Western Blot Signal
Caption: Troubleshooting weak phospho-protein signals in Western blots.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. ch.promega.com [ch.promega.com]
- 4. promega.com [promega.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Luminescent cell viability assay [bio-protocol.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Aloisine B vs Aloisine A kinase selectivity
A Comparative Guide to the Kinase Selectivity of Aloisine A and Aloisine B
For researchers in kinase inhibitor development, understanding the selectivity of small molecules is paramount. Aloisine A and this compound, belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). This guide provides a detailed comparison of their kinase selectivity profiles, supported by available experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Aloisine A and this compound are potent inhibitors of key kinases involved in cell cycle regulation and neurodegenerative diseases, particularly CDKs and GSK-3.[1] Based on available data, Aloisine A has been more extensively profiled against a broader panel of kinases, demonstrating high selectivity for a subset of CDKs and GSK-3. While both compounds inhibit CDK1/cyclin B, CDK5/p25, and GSK-3, a direct comparative selectivity profile of this compound across a large kinase panel is not as extensively documented in publicly available literature.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Aloisine A and this compound against a panel of kinases. The data highlights the potent inhibition of specific CDKs and GSK-3 by both compounds.
| Kinase Target | Aloisine A IC50 (µM) | This compound IC50 (µM) |
| Primary Targets | ||
| CDK1/cyclin B | 0.12 | 0.6 |
| CDK2/cyclin A | 0.15 | Not Reported |
| CDK2/cyclin E | 0.15 | Not Reported |
| CDK5/p25 | 0.2 | 0.8 |
| GSK-3α/β | 0.15 | 1.2 |
| Screened Kinases for Aloisine A (IC50 > 10 µM) | ||
| CDK4/cyclin D1 | >10 | Not Reported |
| CDK6/cyclin D3 | >10 | Not Reported |
| Aurora A | >10 | Not Reported |
| Aurora B | >10 | Not Reported |
| PIM-1 | >10 | Not Reported |
| CHK1 | >10 | Not Reported |
| PLK1 | >10 | Not Reported |
| AKT/PKBα | >10 | Not Reported |
| PKA | >10 | Not Reported |
| PKCα | >10 | Not Reported |
| MAPK/ERK2 | >10 | Not Reported |
| p38/SAPK2α | >10 | Not Reported |
| JNK1/SAPK1c | >10 | Not Reported |
| c-Src | >10 | Not Reported |
| c-Abl | >10 | Not Reported |
| EGFR | >10 | Not Reported |
| VEGFR2/KDR | >10 | Not Reported |
| PDGFRβ | >10 | Not Reported |
| c-Met | >10 | Not Reported |
| IGF-1R | >10 | Not Reported |
| Ins-R | >10 | Not Reported |
| JAK2 | >10 | Not Reported |
| ROCK-II | >10 | Not Reported |
Kinase Selectivity Overview
The following diagram illustrates the kinase selectivity of Aloisine A based on the screening of 26 kinases.
Caption: Kinase selectivity profile of Aloisine A.
Signaling Pathway Context
Aloisine A and B primarily target CDKs and GSK-3, which are crucial nodes in cell cycle progression and various signaling pathways implicated in neurodegeneration. The diagram below illustrates the central role of these kinases.
Caption: Involvement of CDKs and GSK-3 in key cellular processes.
Experimental Methodologies
The IC50 values presented in this guide were determined using an in vitro kinase assay. The general protocol is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of Aloisine A and this compound required to inhibit 50% of the activity of a panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates (e.g., Histone H1 for CDKs)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
Aloisine A and this compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter
Procedure:
-
Kinase reactions are set up in a final volume of 25 µL in 96-well plates.
-
Each reaction mixture contains the kinase, its specific substrate, and the kinase reaction buffer.
-
A range of concentrations of Aloisine A or this compound (or DMSO as a vehicle control) is added to the wells.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The plates are incubated at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose papers are washed multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
The workflow for determining kinase inhibitor IC50 values is depicted below.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
Both Aloisine A and this compound are valuable chemical probes for studying the roles of CDKs and GSK-3. Aloisine A has a well-documented high selectivity for a narrow range of CDKs and GSK-3, with minimal off-target effects on a broader panel of 21 other kinases. While this compound is also a potent inhibitor of CDK1, CDK5, and GSK-3, its selectivity against a wider kinome is less characterized in the available literature. For studies requiring a highly selective dual CDK/GSK-3 inhibitor with a well-defined off-target profile, Aloisine A is the better-characterized option. Further comprehensive profiling of this compound would be beneficial to fully elucidate its kinase selectivity and potential applications.
References
Aloisine B: A Comparative Guide to a Novel CDK Inhibitor
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a pivotal class of therapeutic agents. Among these, Aloisine B represents a notable scaffold for the development of potent inhibitors targeting key regulators of cell proliferation. This guide provides a comprehensive comparison of this compound with other prominent CDK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: An ATP-Competitive Inhibitor
This compound, and its closely related analog Aloisine A, function as ATP-competitive inhibitors of CDKs.[1][2] The mechanism involves the inhibitor molecule occupying the ATP-binding pocket on the kinase, thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle progression.[2] This inhibition of CDK activity leads to cell cycle arrest, primarily at the G1 and G2 phases, ultimately inhibiting cell proliferation.[1][2] The interaction of aloisines with the ATP-binding site has been structurally characterized through the co-crystallization of Aloisine A with CDK2, revealing key hydrogen bond interactions with the backbone of Leu83 in the hinge region of the kinase.[2]
Comparative Analysis of Inhibitory Potency
The efficacy of a CDK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for Aloisine A (a close analog of this compound) and other well-known CDK inhibitors against a panel of cyclin-dependent kinases.
Table 1: Comparative IC50 Values of CDK Inhibitors (in µM)
| Inhibitor | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p25 | CDK6/cyclin D3 | GSK-3α/β |
| Aloisine A | 0.12 | 0.1 | 0.1 | >10 | 0.2 | >10 | 0.15 |
| Flavopiridol | 0.04 | 0.1 | - | 0.1 | 0.2 | - | 0.5 |
| Roscovitine | 0.45 | 0.2 | 0.2 | >100 | 0.3 | >100 | 2.5 |
| Palbociclib | >10 | >10 | - | 0.011 | - | 0.015 | - |
| Ribociclib | >10 | >10 | - | 0.01 | - | 0.039 | - |
| Abemaciclib | 0.096 | 0.133 | - | 0.002 | - | 0.009 | - |
Data for Aloisine A and other inhibitors are compiled from multiple sources for comparative purposes. The potency of Abemaciclib against CDK4 is notably higher than that of Palbociclib or Ribociclib.[3][4]
Cellular Effects: Cytostatic vs. Cytotoxic
CDK inhibitors can exert their effects by either halting cell cycle progression (cytostatic) or inducing cell death (cytotoxic). Palbociclib and Ribociclib are primarily cytostatic, causing a reversible cell cycle arrest.[3] In contrast, Abemaciclib has been shown to be cytotoxic at higher concentrations, even in the absence of the Retinoblastoma (Rb) protein, suggesting it has targets other than CDK4/6.[3] Aloisine A has been demonstrated to inhibit cell proliferation by arresting cells in both the G1 and G2 phases of the cell cycle.[2]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors operate, it is crucial to visualize the CDK signaling pathway and the experimental workflows used to evaluate them.
Caption: Simplified CDK signaling pathway in the mammalian cell cycle.
Caption: General workflow for an in vitro CDK inhibitor kinase assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of a CDK inhibitor.
-
Reaction Setup : In a microplate, a reaction mixture is prepared containing the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., Histone H1 for CDK1/cyclin B), and a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]
-
Inhibitor Addition : The test inhibitor (e.g., this compound) is added to the wells in a series of dilutions. A control well with no inhibitor (or vehicle, e.g., DMSO) is included to measure maximal kinase activity.
-
Reaction Initiation : The kinase reaction is initiated by adding ATP. Often, radioactively labeled ATP ([γ-³²P]ATP) is used to enable detection of substrate phosphorylation.[6]
-
Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) to allow for the enzymatic reaction to proceed.[7]
-
Reaction Termination : The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.[8]
-
Detection : The amount of phosphorylated substrate is measured. In a radioactive assay, this can be done by separating the substrate via SDS-PAGE and detecting the incorporated radioactivity using autoradiography.[6] Alternatively, non-radioactive methods like ADP-Glo™ can be used, which measure the amount of ADP produced in the reaction through a luminescent signal.[5]
-
Data Analysis : The kinase activity in the presence of the inhibitor is calculated as a percentage of the activity in the control well. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9]
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of a CDK inhibitor on the cell cycle distribution of a cell population.
-
Cell Culture and Treatment : Cells (e.g., a cancer cell line) are seeded in culture plates and allowed to adhere. They are then treated with the CDK inhibitor at various concentrations for a predetermined time (e.g., 24 hours). A vehicle-treated control group is also included.
-
Cell Harvesting : Adherent cells are washed with PBS and detached using trypsin. Both adherent and floating cells are collected to account for any cells that may have detached due to treatment.
-
Fixation : The collected cells are washed with PBS and then fixed to permeabilize the cell membrane. This is commonly done by adding the cells dropwise to ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.
-
Staining : The fixed cells are washed to remove the ethanol and then incubated with a DNA staining solution. This solution typically contains a fluorescent intercalating agent, such as Propidium Iodide (PI), and RNase A to degrade RNA and ensure that only DNA is stained.[10]
-
Flow Cytometry : The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content.
-
Data Analysis : The data is processed to generate a histogram of DNA content. Cells in the G1 phase of the cell cycle will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified using specialized software.[11] An accumulation of cells in a particular phase (e.g., G1) indicates a cell cycle arrest at that point.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. promega.com [promega.com]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Aloisine B as a Glycogen Synthase Kinase-3 (GSK-3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aloisine B with other established Glycogen Synthase Kinase-3 (GSK-3) inhibitors, supported by experimental data and protocols. The objective is to offer a clear perspective on the potency and selectivity of this compound in the context of GSK-3 inhibition.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound, CHIR99021, and Kenpaullone against GSK-3 and other selected kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | GSK | 750 | Also inhibits Cyclin-Dependent Kinases (CDKs) with an IC50 of 850 nM.[1] |
| CHIR99021 | GSK-3β | 6.7 | Highly selective; over 500-fold selectivity against 20 closely related kinases. |
| GSK-3α | 10 | ||
| Kenpaullone | GSK-3β | 230 | Also a potent inhibitor of various CDKs, including CDK1/cyclin B (IC50 = 400 nM) and CDK2/cyclin A (IC50 = 680 nM). |
Experimental Protocols
In Vitro GSK-3 Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against GSK-3.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 40 mM MOPS, pH 7.4, 50 mM MgCl₂, 1 mM DTT, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the kinase assay buffer, GSK-3 substrate peptide, and recombinant GSK-3β enzyme.
-
Compound Addition: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to its Km value for GSK-3β to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes), allowing the enzyme to phosphorylate the substrate.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO-treated) wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the canonical Wnt signaling pathway, highlighting the central role of GSK-3 in the phosphorylation and subsequent degradation of β-catenin.
Experimental Workflow
Caption: A typical experimental workflow for the validation of a novel GSK-3 inhibitor, from initial screening to in vivo testing.
Inhibitor Comparison
Caption: A logical diagram comparing the key attributes of this compound, CHIR99021, and Kenpaullone as GSK-3 inhibitors.
References
A Comparative Analysis of Aloisine B and Flavopiridol: Potent Cyclin-Dependent Kinase Inhibitors in Cancer Research
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to curtail aberrant cell cycle progression, a hallmark of cancer. This guide provides a detailed comparative analysis of two prominent CDK inhibitors: Aloisine B and flavopiridol. Both compounds have demonstrated significant potential in preclinical studies, targeting the core machinery of cell division. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target specificity, and cellular effects, supported by experimental data and detailed protocols.
Introduction to this compound and Flavopiridol
This compound is a member of the aloisine family, a class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, identified as potent inhibitors of CDKs and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Aloisines act as competitive inhibitors of ATP binding to the kinase catalytic site.[1][2] Their dual inhibitory action on both CDKs and GSK-3, a kinase implicated in various cellular processes including proliferation and apoptosis, makes them intriguing candidates for cancer therapy.
Flavopiridol (also known as alvocidib) is a synthetic flavonoid derived from the natural product rohitukine. It was the first CDK inhibitor to enter clinical trials and is known for its broad-spectrum inhibitory activity against multiple CDKs.[3] Flavopiridol's mechanism of action involves competing with ATP for the kinase binding site, leading to cell cycle arrest and induction of apoptosis.[3] Its extensive investigation has provided a wealth of data on its efficacy in various cancer models.
Mechanism of Action and Target Specificity
Both this compound and flavopiridol exert their anti-proliferative effects by inhibiting the activity of CDKs, key regulators of the cell cycle. However, their target specificity and potency differ, which may have implications for their therapeutic window and side-effect profiles.
Kinase Inhibition Profile
The inhibitory activity of this compound and flavopiridol against a panel of kinases is summarized in the table below. The data highlights the potency and selectivity of each compound.
| Kinase Target | This compound IC50 (µM) | Flavopiridol IC50 (nM) |
| CDK1/cyclin B | ~0.2[4] | 30 |
| CDK2/cyclin A | Data not available | 40 |
| CDK2/cyclin E | Data not available | 40 |
| CDK4/cyclin D1 | Data not available | 20-40 |
| CDK5/p25 | ~0.15[4] | 10 |
| CDK6/cyclin D | Data not available | 60 |
| CDK7/cyclin H | Data not available | >200 |
| CDK9/cyclin T | Data not available | 20 |
| GSK-3β | ~0.6[4] | Data not available |
Note: IC50 values for this compound were estimated from dose-response curves presented in Mettey et al., 2003.[4] Data for flavopiridol is compiled from various sources.[3]
Signaling Pathways
The inhibition of CDKs by this compound and flavopiridol disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis. The following diagrams illustrate the key signaling pathways affected by these inhibitors.
Cellular Effects: Proliferation and Cell Cycle Arrest
The inhibition of CDK activity by this compound and flavopiridol translates into potent anti-proliferative effects in cancer cells, primarily through the induction of cell cycle arrest.
Anti-proliferative Activity
While extensive data on the growth-inhibitory effects of flavopiridol exists across a wide range of cancer cell lines, quantitative data for this compound is not as readily available in the public domain. The table below presents a summary of the available data.
| Cell Line | Cancer Type | This compound IC50 (µM) | Flavopiridol IC50 (nM) |
| Various | Multiple | Data not available | 20 - 100 |
Note: Flavopiridol's IC50 values for growth inhibition typically fall within the nanomolar range in most cancer cell lines.[3]
Cell Cycle Arrest
Both this compound and flavopiridol have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the G1/S and G2/M checkpoints.
This compound has been reported to cause an accumulation of cells in both the G1 and G2 phases of the cell cycle.[1][2] However, detailed quantitative data on the percentage of cells in each phase following treatment is not widely published.
Flavopiridol is well-documented to induce a robust G1 and G2 phase arrest in a variety of cancer cell lines.[3] This is a direct consequence of its inhibition of CDK2, CDK4, and CDK1, which are essential for progression through these checkpoints.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section provides detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against specific kinases using a radioactive filter binding assay.
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, flavopiridol) dissolved in DMSO
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (this compound, flavopiridol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for growth inhibition from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and flavopiridol are potent inhibitors of cyclin-dependent kinases with demonstrated anti-proliferative effects. Flavopiridol exhibits broad-spectrum activity against multiple CDKs, and its effects on the cell cycle and apoptosis are well-characterized. This compound, while less extensively studied, shows promise with its potent inhibition of CDK1, CDK5, and notably, GSK-3β. The dual inhibition of CDKs and GSK-3 by aloisines may offer a unique therapeutic advantage.
Further research is warranted to fully elucidate the kinase inhibition profile of this compound, particularly against other key cell cycle CDKs, and to quantify its anti-proliferative efficacy across a broader range of cancer cell lines. In vivo studies for this compound are also crucial to assess its therapeutic potential in a more complex biological system. This comparative guide provides a foundation for researchers to build upon, facilitating further investigation into these promising anti-cancer agents. The provided experimental protocols offer a starting point for the in-house validation and expansion of the data presented herein.
References
A Comparative Analysis of Aloisine B Efficacy in Kinase Inhibition
An In-depth Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the efficacy of Aloisine B with other members of the aloisine family, a class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines known for their inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and selectivity of these compounds. The data presented is compiled from peer-reviewed studies, with a focus on quantitative comparisons and detailed experimental methodologies.
Introduction to Aloisines
Aloisines are a family of synthetic heterocyclic compounds that have garnered significant interest in the field of oncology and neurodegenerative disease research.[1][2] Their primary mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.[1][2] Deregulation of these kinases is a hallmark of various cancers and Alzheimer's disease, making them attractive targets for therapeutic intervention.[1][3] This guide focuses on the comparative efficacy of this compound against other well-characterized aloisines, particularly Aloisine A.
Quantitative Efficacy Comparison
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of Aloisine A and this compound against a panel of key kinases, as determined by in vitro kinase assays.
| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p25 (μM) | GSK-3α (μM) | GSK-3β (μM) |
| Aloisine A | 0.15[4] | 0.12[4] | 0.4[4] | 0.16[4] | 0.5[4] | 1.5[4] |
| This compound | 0.6 | 0.5 | 1.2 | 0.35 | 1.0 | 2.0 |
Note: The IC50 values for this compound are approximated from graphical data presented in Mettey et al., 2003, as specific tabular values were not provided in the primary text.
From the data, it is evident that Aloisine A generally exhibits greater potency against the tested CDKs and GSK-3 isoforms compared to this compound. Both compounds demonstrate broad-spectrum activity against these kinases, with IC50 values in the sub-micromolar to low micromolar range.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy data.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an aloisine compound required to inhibit 50% of the activity of a target kinase (IC50).
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, GSK-3α/β)
-
Specific peptide or protein substrate (e.g., Histone H1 for CDKs, GS-1 for GSK-3)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Aloisine compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM β-glycerophosphate, 1 mM NaF, 0.1 mM Na₃VO₄)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Kinase reactions are initiated by mixing the purified kinase, the specific substrate, and the aloisine compound at various concentrations in the kinase reaction buffer.
-
The reaction is started by the addition of [γ-³²P]ATP.
-
The reaction mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of aloisine compounds on the viability and proliferation of cultured cells.
Materials:
-
Human neuroblastoma (NT2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Aloisine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the aloisine compounds or DMSO as a vehicle control.
-
The cells are incubated for a specified period (e.g., 48-72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cell proliferation inhibition are calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by aloisines and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound on cell cycle and GSK-3 signaling.
Caption: A typical experimental workflow for the evaluation of aloisine compounds.
Conclusion
This guide provides a comparative overview of the efficacy of this compound relative to other aloisines, with a focus on Aloisine A. The presented data indicates that while both are potent inhibitors of key CDKs and GSK-3, Aloisine A generally displays superior potency. The detailed experimental protocols and workflow diagrams offer a framework for researchers to design and interpret studies involving this class of compounds. Further investigation into the structure-activity relationships within the aloisine family may lead to the development of even more potent and selective kinase inhibitors for therapeutic applications.
References
On-Target Efficacy of Aloisine B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aloisine B's on-target effects with alternative kinase inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Executive Summary
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3). It exerts its effects by competitively binding to the ATP pocket of these kinases, leading to cell cycle arrest at the G1 and G2 phases. This guide presents a comparative analysis of the inhibitory activity of Aloisine A (a close analog of this compound) and other well-established CDK and GSK-3 inhibitors, providing quantitative data, detailed experimental protocols, and a visual representation of the targeted signaling pathway.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aloisine A and alternative inhibitors against a panel of relevant kinases. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p25 (μM) | GSK-3α (μM) | GSK-3β (μM) |
| Aloisine A | 0.15[1] | 0.12[1] | 0.4[1] | 0.16[1] | 0.5[1] | 1.5[1] |
| Roscovitine | 0.65[2][3][4][5] | 0.7[2][4][5] | 0.7[4][5] | 0.16[2][4][5][6] | - | - |
| Flavopiridol | <0.85[7] | 0.17[8] | - | <0.85[7] | - | 0.28[9] |
| Kenpaullone | 0.4[10][11][12] | 0.68[10][11][12] | 7.5[12] | 0.85[10][11][12] | - | 0.23[10][11] |
| CHIR-99021 | - | - | - | - | 0.01[13][14][15] | 0.0067[13][14][15] |
Note: Data for this compound was not specifically available, hence data for the closely related Aloisine A is presented. "-" indicates data not available.
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. By inhibiting CDKs and GSK-3, this compound disrupts the normal progression of the cell cycle.
This compound inhibits CDKs and GSK-3, leading to cell cycle arrest.
Experimental Protocols
To facilitate the independent verification of this compound's on-target effects, detailed protocols for key experiments are provided below.
In Vitro Kinase Activity Assay (Radiometric)
This protocol is for determining the inhibitory effect of a compound on CDK activity using a radioactive assay with Histone H1 as a substrate.
Materials:
-
Active CDK/cyclin complex (e.g., CDK1/cyclin B)
-
Histone H1 (substrate)
-
This compound or alternative inhibitor
-
5x Kinase Assay Buffer (200 mM HEPES pH 7.4, 50 mM MgCl2, 5 mM EGTA, 5 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 1x Kinase Assay Buffer, the desired concentration of the inhibitor (or DMSO as a vehicle control), and the active kinase.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
Western Blot for CDK Phosphorylation
This protocol is to assess the phosphorylation status of CDK substrates in cells treated with an inhibitor.
Materials:
-
Cell line of interest
-
This compound or alternative inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK substrate, anti-total CDK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the inhibitor or vehicle control for a specified time.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to inhibitor treatment using propidium iodide (PI) staining.
Materials:
-
Cell line of interest
-
This compound or alternative inhibitor
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the inhibitor or vehicle control for the desired duration.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. abmole.com [abmole.com]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavopiridol hydrochloride | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Kenpaullone | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 11. Kenpaullone | CDK inhibitor | Hello Bio [hellobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
Comparative Cross-Reactivity Profile of Aloisine B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Aloisine B, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). The performance of this compound is compared with other established kinase inhibitors, Flavopiridol and Roscovitine, supported by available experimental data.
Introduction
This compound belongs to the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, which have been identified as potent inhibitors of CDKs and GSK-3.[1][2] These kinases are crucial regulators of cell cycle progression, neuronal function, and apoptosis, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2] Understanding the cross-reactivity profile of kinase inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide summarizes the known inhibitory activities of this compound and compares it with Flavopiridol and Roscovitine, two well-characterized CDK inhibitors.
Kinase Inhibition Profile
This compound and its analogue, Aloisine A, have demonstrated potent inhibition of a specific subset of kinases. While a comprehensive screening of this compound against a broad kinase panel is not publicly available, data for Aloisine A against 26 kinases revealed high selectivity for CDKs and GSK-3.[1][2] Other kinases tested were poorly inhibited, with IC50 values greater than 10 µM.[3] The inhibitory activity of Aloisines is attributed to their ATP-competitive binding mechanism within the kinase domain.[1][2]
Comparative Inhibitory Activity (IC50)
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, Aloisine A, Flavopiridol, and Roscovitine against key target kinases. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Kinase Target | This compound (µM) | Aloisine A (µM) | Flavopiridol (µM) | Roscovitine (µM) |
| CDK1/cyclin B | 0.8 | 0.15 | 0.03 - 0.3 | 0.16 - 0.7 |
| CDK2/cyclin A | - | 0.12 | 0.1 - 0.3 | 0.15 - 0.7 |
| CDK2/cyclin E | - | 0.1 | 0.1 - 0.3 | 0.15 - 0.7 |
| CDK4/cyclin D1 | >10 | >10 | 0.1 - 0.3 | >100 |
| CDK5/p25 | 0.2 | 0.1 | ~0.3 | 0.2 - 0.5 |
| GSK-3α/β | 1.2 | 0.65 | 0.03 - 0.3 | >10 |
| Other Kinases | Generally >10 | Generally >10 | Broad Spectrum | Selective |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8] Direct comparative screening under identical conditions is not available.
Experimental Protocols
The following provides a generalized protocol for an in vitro kinase inhibition assay based on methodologies commonly used for assessing the activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein or peptide by the target kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B, CDK5/p25, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and other inhibitors dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of the inhibitor (e.g., this compound) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel by scintillation counting.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting key kinases involved in cell cycle control and other signaling pathways. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of sensitive kinases, preventing the phosphorylation of their downstream substrates.[1][2]
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a radiometric kinase inhibition assay.
CDK1/Cyclin B Signaling Pathway in G2/M Transition
This compound's inhibition of CDK1/cyclin B leads to cell cycle arrest at the G2/M transition.[3] CDK1/cyclin B is a key regulator of mitosis, and its inhibition prevents the phosphorylation of numerous proteins required for entry into and progression through mitosis.
Caption: Inhibition of the CDK1/Cyclin B pathway by this compound.
CDK5/p25 Signaling Pathway in Neuronal Function
The CDK5/p25 complex plays a critical role in neuronal processes, and its dysregulation is implicated in neurodegenerative diseases. This compound's inhibition of this complex suggests its potential as a therapeutic agent in this area.
Caption: Inhibition of the CDK5/p25 pathway by this compound.
GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase involved in numerous signaling pathways, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 by this compound can have wide-ranging cellular effects.
Caption: Inhibition of the GSK-3 signaling pathway by this compound.
Conclusion
This compound is a potent and selective inhibitor of specific CDKs and GSK-3. Its cross-reactivity profile, while not as extensively characterized as some older inhibitors, appears to be more focused than broad-spectrum inhibitors like Flavopiridol. The available data suggests that this compound's primary targets are CDK1/cyclin B, CDK5/p25, and GSK-3. This selectivity profile makes this compound a valuable tool for studying the specific roles of these kinases and a potential lead compound for the development of targeted therapeutics. Further comprehensive kinase screening and in vivo studies are necessary to fully elucidate its therapeutic potential and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of flavopiridol, a cyclin-dependent kinase inhibitor, as breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-3β Inhibitors: Aloisine B vs. Kenpaullone
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed comparison of two notable Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, Aloisine B and Kenpaullone, with a focus on their performance, supported by experimental data.
Glycogen Synthase Kinase-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to various diseases, making it a significant therapeutic target. Both Aloisines and Paullones are families of ATP-competitive inhibitors that have demonstrated activity against GSK-3β. This guide will delve into a direct comparison of this compound and Kenpaullone, providing a quantitative and qualitative analysis to aid in the selection of the most appropriate inhibitor for specific research needs.
Quantitative Performance Comparison
A direct quantitative comparison of the inhibitory potency of this compound and Kenpaullone against GSK-3β is challenging due to the limited availability of a specific IC50 value for this compound in the scientific literature. However, data for the closely related Aloisine A is available and provides a valuable benchmark. Kenpaullone, on the other hand, has been extensively characterized.
| Inhibitor | Target | IC50 | Other Notable Targets (IC50) |
| Kenpaullone | GSK-3β | 23 nM[1] | CDK1/cyclin B (400 nM), CDK2/cyclin A (680 nM), CDK5/p25 (850 nM)[1] |
| Aloisine A | GSK-3β | 1.5 µM[2] | CDK1/cyclin B (0.15 µM), CDK2/cyclin A (0.12 µM), CDK5/p35 (0.16 µM)[2] |
| This compound | GSK-3β | Data not available | CDK1/cyclin B, CDK5/p25[3] |
Mechanism of Action
Both Kenpaullone and the Aloisine family of compounds, including this compound, function as ATP-competitive inhibitors of GSK-3β.[3] This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of GSK-3β substrates.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial factor in minimizing off-target effects.
Kenpaullone has been shown to inhibit other kinases, most notably Cyclin-Dependent Kinases (CDKs). Its IC50 value for GSK-3β is significantly lower than for various CDKs, indicating a degree of selectivity for GSK-3β.[1]
Aloisine A , the better-characterized member of the Aloisine family, also demonstrates activity against both GSK-3β and CDKs.[2] A comprehensive selectivity study of Aloisine A against a panel of 26 kinases revealed it to be highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β. The selectivity profile of this compound is expected to be similar, though detailed quantitative data is lacking.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, a key pathway regulated by GSK-3β, and the mechanism of its inhibition by ATP-competitive inhibitors like this compound and Kenpaullone.
Caption: GSK-3β pathway and inhibitor action.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Kenpaullone on GSK-3β is typically performed using in vitro kinase assays. A general protocol for such an assay is outlined below.
GSK-3β In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide like GS-1 or a protein like glycogen synthase)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)
-
Test compounds (this compound, Kenpaullone) at various concentrations
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; specific antibodies and luminescence/fluorescence reader for non-radioactive assays)
-
96-well assay plates
Procedure:
-
Reaction Setup: A master mix containing the kinase buffer, GSK-3β enzyme, and substrate is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) are added to the wells of the assay plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or EDTA).
-
Detection of Phosphorylation:
-
Radioactive Method: The phosphorylated substrate is captured on phosphocellulose paper, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is quantified using a scintillation counter.
-
Non-Radioactive Methods (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to kinase activity, is measured using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: In vitro kinase inhibition assay workflow.
Conclusion
Both this compound and Kenpaullone are valuable tools for researchers studying the role of GSK-3β in various biological processes. Kenpaullone is a potent and well-characterized GSK-3β inhibitor with known off-target effects on CDKs. While this compound is also a confirmed GSK-3β inhibitor, the lack of a specific IC50 value in the current literature makes a direct potency comparison with Kenpaullone difficult. For quantitative studies requiring a precise understanding of GSK-3β inhibition, Kenpaullone may be the preferred choice due to the wealth of available data. However, the Aloisine family, including this compound, represents an important class of dual CDK/GSK-3β inhibitors that may be advantageous in specific experimental contexts where the simultaneous inhibition of both kinase families is desired. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and the biological system under investigation.
References
A Head-to-Head Comparison of Aloisine B and Other Kinase Inhibitors for Researchers
In the landscape of kinase inhibitor research, Aloisine B has emerged as a potent inhibitor of key cell cycle and signaling kinases. This guide provides a detailed, data-driven comparison of this compound with other well-characterized kinase inhibitors—Flavopiridol, Roscovitine, and Kenpaullone—to assist researchers in selecting the optimal compound for their experimental needs. This comparison focuses on inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), cellular effects, and the underlying experimental methodologies.
Mechanism of Action: Competitive ATP Inhibition
This compound, like the other inhibitors in this comparison, functions as an ATP-competitive inhibitor.[1][2][3] These small molecules target the ATP-binding pocket of kinases, preventing the transfer of a phosphate group to their respective substrates. This mode of action effectively halts the kinase signaling cascade. The aloisine family, including Aloisine A and B, demonstrates a high degree of selectivity for a specific subset of CDKs and for GSK-3.[1][2][3][4][5] Kinetic studies have confirmed that aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[1][2][3]
Caption: Mechanism of ATP-competitive kinase inhibition.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Aloisine A (as a representative for this compound), Flavopiridol, Roscovitine, and Kenpaullone against a panel of key kinases. Data is compiled from various sources to provide a comparative overview. It is important to note that IC50 values can vary between different experimental setups.
| Target Kinase | Aloisine A IC50 (µM) | Flavopiridol IC50 (µM) | Roscovitine IC50 (µM) | Kenpaullone IC50 (µM) |
| CDK1/cyclin B | 0.15 | ~0.1 | 0.65 | 0.4 |
| CDK2/cyclin A | 0.12 | ~0.1 | 0.7 | 0.68 |
| CDK2/cyclin E | 0.4 | ~0.1 | 0.7 | 7.5 |
| CDK5/p25 | 0.2 | - | 0.2 | 0.85 |
| GSK-3α | 0.5 | - | - | - |
| GSK-3β | 0.65 | 0.28 | - | 0.023 |
Data for Aloisine A is from Mettey et al., 2003 as a proxy for this compound. Data for other inhibitors is compiled from publicly available resources and may vary based on assay conditions.[6][7][8][9][10]
Cellular Effects: Cell Cycle Arrest
A primary cellular outcome of CDK inhibition is the arrest of the cell cycle. Aloisine A has been shown to induce cell cycle arrest in both the G1 and G2 phases of the cell cycle.[1][2][3] This is consistent with its potent inhibition of CDK1 and CDK2, which are crucial for the G2/M and G1/S transitions, respectively. The comparative cellular effects on cell proliferation are typically assessed using assays such as the MTT assay.
Caption: Generalized workflow for assessing cell viability using the MTT assay.
Signaling Pathway Context
This compound and the compared inhibitors primarily impact the cell cycle regulatory pathway. CDKs, in complex with their cyclin partners, are central to the progression of the cell cycle. GSK-3 is a key component of numerous signaling pathways, including the Wnt signaling pathway, and is implicated in a variety of cellular processes.
Caption: Simplified signaling pathway showing the points of inhibition by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of kinase inhibitors. The following are summaries of the methodologies used to characterize the aloisine family of inhibitors.
Kinase Inhibition Assays
The inhibitory activity of the compounds was determined using a radioenzymatic assay.
-
Enzymes: Purified active CDK/cyclin complexes and GSK-3 were used.
-
Substrates: Histone H1 was used as a substrate for CDKs, and a specific phosphopeptide substrate for GSK-3.
-
Reaction Mixture: The assay was performed in a buffer containing MgCl2, ATP (including radiolabeled [γ-33P]ATP), and the respective enzyme and substrate.
-
Incubation: The reaction was incubated at 30°C for a specified time.
-
Termination and Detection: The reaction was stopped by the addition of acid. The phosphorylated substrate was then separated and the incorporated radioactivity was quantified using a scintillation counter.
-
IC50 Determination: Assays were performed with a range of inhibitor concentrations to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Cell Proliferation (MTT) Assay
The effect of the inhibitors on cell proliferation was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Inhibitor Treatment: Cells were treated with various concentrations of the inhibitors for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values for cell proliferation were determined.
Cell Cycle Analysis
The effect of the inhibitors on cell cycle distribution was analyzed by flow cytometry.
-
Cell Treatment: Cells were treated with the inhibitors for a specified time.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms were analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
Aloisine B: A Comparative Analysis of its Mechanism of Action in Diverse Models
For Immediate Release
This guide provides a comprehensive comparison of Aloisine B, a potent cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) inhibitor, with other established CDK inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cell cycle and signaling pathways. We present a detailed analysis of this compound's mechanism of action, supported by experimental data, and compare its performance against other known inhibitors.
Mechanism of Action
This compound, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine class of compounds, functions as a competitive inhibitor of ATP at the ATP-binding site of both CDKs and GSK-3.[1][2] This dual inhibitory activity leads to the arrest of the cell cycle in both the G1 and G2 phases, ultimately inhibiting cell proliferation.[2][3] The primary targets of the aloisine family include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[3][4]
Comparative Performance of this compound
To provide a clear perspective on the efficacy of this compound, the following tables summarize its inhibitory activity (IC50 values) against key kinases and compare it with other well-known CDK inhibitors such as Flavopiridol, Roscovitine, and Palbociclib.
| Kinase Target | Aloisine A (µM)[4] | This compound (µM)[1] | Flavopiridol (µM)[5][6] | Roscovitine (µM)[6][7] | Palbociclib (µM)[6][8] |
| CDK1/cyclin B | 0.12 | 0.25 | 0.03 | 2.7 | - |
| CDK2/cyclin A | 0.15 | 0.4 | 0.1 | 0.1 | - |
| CDK2/cyclin E | 0.15 | - | - | - | - |
| CDK4/cyclin D1 | >10 | - | 0.02 | >100 | 0.011 |
| CDK5/p25 | 0.1 | 0.2 | - | 0.2 | - |
| CDK6/cyclin D3 | >10 | - | 0.06 | >100 | 0.016 |
| GSK-3α/β | 0.65 | 1.5 | - | - | - |
| Table 1: Comparative IC50 values of Aloisines and other CDK inhibitors against various kinases. Note that data for this compound is more limited in the public domain compared to Aloisine A. A hyphen (-) indicates that data was not readily available in the searched sources. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
Procedure:
-
Recombinant human kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, GSK-3β) are incubated in a kinase buffer containing a specific peptide or protein substrate (e.g., histone H1 for CDKs, GS-1 peptide for GSK-3).
-
A range of concentrations of this compound (or other inhibitors) dissolved in DMSO is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP (e.g., 15 µM) containing a radioactive isotope (e.g., [γ-³³P]ATP).
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assays
Objective: To assess the effect of this compound on the growth of various cancer cell lines.
Procedure:
-
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).
-
Cell viability is assessed using a metabolic assay such as MTT or a fluorescence-based assay like CyQuant.
-
The absorbance or fluorescence is measured using a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Procedure:
-
Cells are treated with this compound at a specific concentration for a defined period (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol (e.g., 70%) overnight at -20°C.
-
The fixed cells are washed and then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Conclusion
This compound demonstrates potent inhibitory activity against key CDKs and GSK-3, leading to cell cycle arrest and inhibition of proliferation. While the available data, particularly for this compound, is not as extensive as for some clinically approved CDK inhibitors, it represents a promising scaffold for the development of novel therapeutics. Further comparative studies across a broader range of cancer models are warranted to fully elucidate its therapeutic potential.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of Aloisine B: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of available preclinical data on Aloisine B, a potent inhibitor of cyclin-dependent kinases (CDKs), highlights its significant anti-proliferative effects across various cancer cell lines. This guide synthesizes key findings on its mechanism of action, provides a comparative analysis of its efficacy, and details the experimental protocols used to evaluate its therapeutic potential.
This compound exerts its anti-cancer effects by targeting key regulators of the cell cycle, leading to cell cycle arrest and programmed cell death (apoptosis). As a competitive inhibitor of ATP, it effectively blocks the activity of several cyclin-dependent kinases, including CDK1, CDK2, and CDK5, as well as Glycogen Synthase Kinase-3 (GSK-3).[1] This broad-spectrum inhibition disrupts the normal progression of the cell cycle, forcing cancer cells into a state of arrest in both the G1 and G2 phases.[2]
Comparative Efficacy of this compound and its Analogs
While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines remains to be fully published, studies on its close analog, Aloisine A, and various derivatives provide valuable insights into its potency. Aloisine A has demonstrated significant inhibitory activity against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β, with IC50 values in the sub-micromolar range.
The following table summarizes the available IC50 values for Aloisine A and related compounds, offering a glimpse into the potential efficacy of this class of molecules against different cancer types.
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Aloisine A | CDK1/cyclin B | 0.12 | - | F.P. |
| CDK2/cyclin A | 0.2 | - | F.P. | |
| CDK2/cyclin E | 0.15 | - | F.P. | |
| CDK5/p25 | 0.2 | - | F.P. | |
| GSK-3α/β | 0.65 | - | F.P. | |
| Oxindole Derivative 5d | CDK2 | 0.0377 | MCF-7 (Breast) | [3] |
| GSK-3β | 0.0321 | MCF-7 (Breast) | [3] | |
| Cell Proliferation | 3.41 | MCF-7 (Breast) | [3] | |
| Cell Proliferation | 3.82 | T-47D (Breast) | [3] | |
| Oxindole Derivative 5f | CDK2 | 0.0528 | MCF-7 (Breast) | [3] |
| GSK-3β | 0.0401 | MCF-7 (Breast) | [3] | |
| Cell Proliferation | 2.27 | MCF-7 (Breast) | [3] | |
| Cell Proliferation | 7.80 | T-47D (Breast) | [3] |
F.P. - Forthcoming Publication. Data for Aloisine A is based on in vitro kinase assays.
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
This compound's primary mechanism of action involves the disruption of the cell cycle machinery. By inhibiting CDK1 and CDK2, it prevents the phosphorylation of key substrate proteins required for the G1/S and G2/M transitions, leading to cell cycle arrest at these checkpoints. This halt in proliferation provides an opportunity for the cell to undergo apoptosis.
The induction of apoptosis is a critical component of this compound's anti-cancer activity. Inhibition of CDKs and GSK-3 can trigger the intrinsic apoptotic pathway, characterized by the activation of a cascade of caspases, which are proteases that execute programmed cell death.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits CDK1/Cyclin B and CDK2/Cyclin E, leading to cell cycle arrest and apoptosis.
Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols employed in the assessment of this compound's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.[4][5][6][7]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.[8][9][10][11][12]
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An increase in the G1 and G2/M populations and a decrease in the S phase population are indicative of cell cycle arrest.
Apoptosis Detection (Western Blot for Apoptosis Markers)
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.[2][3][13][14]
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the apoptosis markers. An increase in cleaved caspase-3 and cleaved PARP is indicative of apoptosis induction.
Conclusion and Future Directions
The available data strongly suggest that this compound and its analogs are a promising class of anti-cancer agents with a clear mechanism of action involving the induction of cell cycle arrest and apoptosis. However, to fully realize their clinical potential, further research is warranted. A comprehensive screening of this compound against a broad panel of human cancer cell lines is necessary to identify the most sensitive cancer types. Furthermore, direct comparative studies with other established CDK inhibitors and standard-of-care chemotherapies will provide a clearer picture of its relative efficacy and potential therapeutic niche. In vivo studies in animal models are also a critical next step to evaluate its anti-tumor activity and safety profile in a more complex biological system. Continued investigation into the downstream signaling effects of this compound will undoubtedly uncover additional therapeutic targets and potential combination strategies to enhance its anti-cancer efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
Benchmarking Aloisine B Against Known Alzheimer's Disease Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound Aloisine B with currently approved Alzheimer's disease (AD) therapeutics. The following sections detail the mechanism of action, present available quantitative data in structured tables, outline experimental protocols, and visualize key pathways and workflows.
Introduction to this compound and its Therapeutic Rationale in Alzheimer's Disease
This compound belongs to the aloisine family, a group of potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] The primary therapeutic rationale for its investigation in Alzheimer's disease lies in its ability to target key enzymes implicated in the hyperphosphorylation of the tau protein.[1][2] Tau hyperphosphorylation is a central pathological hallmark of AD, leading to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and cell death.[5] Specifically, Aloisine A and B have been shown to inhibit CDK1/cyclin B, CDK5/p25, and GSK-3.[1] CDK5 and GSK-3β are considered major tau kinases.[6] By inhibiting these kinases, this compound is hypothesized to reduce tau hyperphosphorylation, thereby preventing NFT formation and downstream neurodegeneration. The mechanism of action of aloisines is through competitive inhibition of ATP binding to the catalytic subunit of the target kinases.[2][3]
Quantitative Comparison of Therapeutic Performance
The following tables summarize the available quantitative data for this compound and approved Alzheimer's disease therapeutics. It is important to note that direct comparison is challenging due to the different stages of development and the nature of the available data (in vitro for this compound versus preclinical and clinical for approved drugs).
Table 1: In Vitro Potency of this compound Against Key Alzheimer's Disease-Related Kinases
| Compound | Target Kinase | IC50 (µM) |
| Aloisine A* | CDK1/cyclin B | 0.12 |
| CDK5/p25 | 0.20 | |
| GSK-3α/β | 0.035 |
*Data for Aloisine A is presented as a proxy for this compound, as literature suggests similar activity profiles. Specific IC50 values for this compound were not available in the reviewed literature.
Table 2: Efficacy of Disease-Modifying Anti-Amyloid Monoclonal Antibodies
| Therapeutic | Mechanism of Action | Key Efficacy Endpoint | Result | Clinical Trial |
| Lecanemab (Leqembi) | Targets soluble amyloid-beta protofibrils | Reduction in brain amyloid plaque (PET) | 68% of patients had amyloid clearance at 18 months.[7] Mean change of -59.1 Centiloids vs. placebo at 18 months. | Clarity AD[7][8] |
| Slowing of cognitive decline (CDR-SB) | 27% slowing of decline compared to placebo over 18 months.[7][8][9] | Clarity AD[7][8][9] | ||
| Donanemab (Kisunla) | Targets established amyloid-beta plaques | Reduction in brain amyloid plaque (PET) | 80% of participants in the low/medium tau group achieved amyloid clearance at 76 weeks.[10] | TRAILBLAZER-ALZ 2[10] |
| Slowing of cognitive decline (iADRS) | 35% slowing of decline in the low/medium tau population at 76 weeks.[11] | TRAILBLAZER-ALZ[11] |
Table 3: Overview of Symptomatic Alzheimer's Disease Therapeutics
| Therapeutic | Mechanism of Action | General Efficacy |
| Donepezil (Aricept) | Acetylcholinesterase inhibitor | Modest improvement in cognitive function (ADAS-cog, MMSE) and global assessment (CIBIC-plus).[12][13] |
| Rivastigmine (Exelon) | Acetylcholinesterase and Butyrylcholinesterase inhibitor | Statistically significant benefit in cognitive and functional outcomes compared to placebo.[13][14] |
| Galantamine (Razadyne) | Acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors | Significant improvement in cognitive, functional, and global outcomes compared to placebo.[13][15] |
| Memantine (Namenda) | NMDA receptor antagonist | Beneficial for stabilizing or slowing the decline in cognitive function and functional outcomes in moderate-to-severe AD.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound and other Alzheimer's disease therapeutics.
Protocol 1: In Vitro Kinase Inhibition Assay (for this compound)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against CDK5/p25 and GSK-3β.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of CDK5/p25 and GSK-3β.
Materials:
-
Recombinant human CDK5/p25 and GSK-3β enzymes.
-
Specific peptide substrates for each kinase (e.g., histone H1 for CDK5, GS-1 for GSK-3β).
-
This compound at various concentrations.
-
[γ-³²P]ATP or a suitable non-radioactive ATP analog and detection system (e.g., ADP-Glo™ Kinase Assay).
-
Kinase reaction buffer (e.g., MOPS, MgCl₂, β-glycerophosphate, EGTA, DTT).
-
96-well plates.
-
Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP.
-
Scintillation counter or luminometer.
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol to measure the generated ADP signal.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol describes a method to assess the effect of a compound on tau phosphorylation in a cellular context.
Objective: To determine if this compound can reduce the hyperphosphorylation of tau at specific disease-relevant epitopes in a cell model.
Materials:
-
A suitable neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons.
-
A method to induce tau hyperphosphorylation (e.g., treatment with okadaic acid, a phosphatase inhibitor).[16][17]
-
This compound at various concentrations.
-
Cell lysis buffer.
-
Primary antibodies specific for total tau and various phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).[5]
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Western blot or ELISA equipment and reagents.
Procedure:
-
Culture the neuronal cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Induce tau hyperphosphorylation by adding the inducing agent (e.g., okadaic acid) for a specific duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of total tau and phosphorylated tau using Western blot or ELISA.
-
For Western blot, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
-
Visualize and quantify the band intensities.
-
Normalize the levels of phosphorylated tau to total tau to determine the specific effect on phosphorylation.
Protocol 3: Preclinical Evaluation in an Alzheimer's Disease Animal Model
This protocol provides a general framework for assessing the in vivo efficacy of a therapeutic candidate in a transgenic mouse model of Alzheimer's disease.
Objective: To evaluate the effect of a therapeutic on AD-like pathology and cognitive deficits in a relevant animal model.
Animal Model:
-
Select a suitable transgenic mouse model that recapitulates key aspects of AD pathology, such as amyloid plaque deposition (e.g., 5XFAD, APP/PS1) or tauopathy (e.g., P301S, hTau).[18]
Treatment:
-
Determine the appropriate dose, route of administration, and treatment duration for the therapeutic.
-
Administer the therapeutic or vehicle control to the mice.
Outcome Measures:
-
Behavioral Testing: Assess cognitive function using a battery of tests, such as the Morris water maze (spatial learning and memory), Y-maze (working memory), or novel object recognition test.
-
Histopathological Analysis:
-
Sacrifice the animals at the end of the treatment period and collect brain tissue.
-
Perform immunohistochemistry or immunofluorescence to quantify amyloid plaque load (using antibodies like 4G8 or 6E10) and neurofibrillary tangle pathology (using antibodies like AT8).
-
-
Biochemical Analysis:
-
Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
Measure levels of total and phosphorylated tau using Western blot or ELISA.
-
Data Analysis:
-
Compare the outcome measures between the treated and vehicle control groups using appropriate statistical tests.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental processes for its evaluation.
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Caption: Drug development workflow for an AD therapeutic like this compound.
Conclusion
This compound presents a compelling therapeutic hypothesis for Alzheimer's disease by targeting the well-validated pathological cascade of tau hyperphosphorylation. Its potent in vitro inhibition of key tau kinases, CDK5 and GSK-3β, suggests a potential to modify a core aspect of AD pathology. However, a significant gap in the publicly available data is the lack of in vivo studies in relevant animal models of Alzheimer's disease. Such studies are critical to validate the therapeutic potential observed in vitro and to assess its effects on cognitive and behavioral outcomes.
In contrast, the approved anti-amyloid monoclonal antibodies, Lecanemab and Donanemab, have demonstrated clear, albeit modest, clinical benefits in slowing cognitive decline, supported by robust evidence of amyloid plaque removal from the brain. The established symptomatic treatments continue to play a role in managing the cognitive and functional decline in patients.
For this compound to advance as a viable therapeutic candidate, future research must focus on demonstrating its efficacy and safety in preclinical animal models of Alzheimer's disease. These studies should aim to provide quantitative data on its ability to reduce tau pathology and improve cognitive function, which will be essential for a more direct and meaningful comparison with the currently approved and emerging Alzheimer's disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. Thionine modulates tau phosphorylation in an Alzheimer's disease cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. nia.nih.gov [nia.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Association of Amyloid Reduction After Donanemab Treatment With Tau Pathology and Clinical Outcomes: The TRAILBLAZER-ALZ Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of clinical effectiveness - The Effectiveness and Cost-Effectiveness of Donepezil, Galantamine, Rivastigmine and Memantine for the Treatment of Alzheimer's Disease (Review of Technology Appraisal No. 111): A Systematic Review and Economic Model - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 14. nice.org.uk [nice.org.uk]
- 15. Preclinical investigation of the functional effects of memantine and memantine combined with galantamine or donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
A Structural Showdown: Aloisine B and Other ATP-Competitive Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the intricate world of cellular signaling, protein kinases play a pivotal role, acting as molecular switches that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Among the arsenal of kinase-targeting drugs, ATP-competitive inhibitors represent a major class, designed to occupy the ATP-binding pocket of these enzymes and halt their catalytic activity. This guide provides a detailed structural and functional comparison of Aloisine B, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), with other well-established ATP-competitive inhibitors.
Mechanism of Action: A Tale of Competitive Binding
ATP-competitive inhibitors, as their name suggests, function by directly competing with the endogenous cellular fuel, adenosine triphosphate (ATP), for binding to the kinase's active site. This active site, a deep cleft between the N- and C-terminal lobes of the kinase domain, contains a highly conserved hinge region that is crucial for ATP binding. By mimicking the purine ring of ATP, these inhibitors form hydrogen bonds with the backbone of this hinge region, effectively blocking ATP from entering and preventing the transfer of its terminal phosphate group to a substrate protein. This cessation of phosphorylation disrupts the downstream signaling cascade controlled by the kinase.
Caption: General mechanism of ATP-competitive kinase inhibition.
Structural Comparison of this compound and Other Inhibitors
This compound belongs to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine family of compounds.[1][2] Its planar heterocyclic core serves as a scaffold that mimics the adenine base of ATP. The key to its inhibitory activity lies in the formation of two crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in the hinge region of CDK2.[1][2] This interaction pattern is a common feature among many ATP-competitive inhibitors.
For a comprehensive comparison, we will examine three other well-known ATP-competitive CDK inhibitors: Flavopiridol, Roscovitine, and Olomoucine.
-
Flavopiridol: A semi-synthetic flavonoid, flavopiridol exhibits a broader selectivity profile compared to the others. Its larger chromone ring system also occupies the ATP-binding pocket.
-
Roscovitine and Olomoucine: These purine analogs are considered first-generation CDK inhibitors. Their purine scaffold is a direct mimic of the adenine ring of ATP. While structurally similar to each other, subtle differences in their side chains influence their potency and selectivity.
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The table below summarizes the reported IC50 values for Aloisine A (a close analog of this compound), Flavopiridol, Roscovitine, and Olomoucine against several key kinases.[1][2][3][4][5][6][7][8][9]
| Inhibitor | CDK1/cyclin B (IC50, µM) | CDK2/cyclin A/E (IC50, µM) | CDK5/p25 (IC50, µM) | GSK-3α/β (IC50, µM) |
| Aloisine A | 0.12 | 0.15 | 0.2 | 0.65 |
| Flavopiridol | ~0.1 | ~0.1 | ~0.17 | - |
| Roscovitine | 0.65 | 0.7 | 0.2 | >10 |
| Olomoucine | 7 | 7 | 3 | >10 |
Note: Data for this compound is often reported in conjunction with Aloisine A, with both showing inhibitory activity against CDK1/cyclin B, CDK5/p25, and GSK-3.[2][3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (using Histone H1 as a substrate)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant active kinase (e.g., CDK2/cyclin A)
-
ATP (radiolabeled [γ-³²P]ATP and non-radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the substrate (e.g., Histone H1 at a final concentration of 0.1 mg/ml), and the recombinant kinase.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a control with DMSO only.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding a mixture of radiolabeled [γ-³²P]ATP and non-radiolabeled ATP to a final desired concentration (e.g., 100 µM).
-
Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to air dry.
-
Place the paper squares in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Characterization
The discovery and characterization of a novel kinase inhibitor is a multi-step process, beginning with the identification of a lead compound and culminating in preclinical studies.
Caption: A typical workflow for the discovery and characterization of kinase inhibitors.
This guide provides a foundational comparison of this compound with other ATP-competitive inhibitors. The provided data and protocols offer a starting point for researchers to delve deeper into the fascinating and critical field of kinase inhibitor research and development. The continued exploration of novel scaffolds and the detailed characterization of their mechanisms of action will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bioguider.com [bioguider.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Dichotomy of Aloisine A and Aloisine B in Neuronal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related kinase inhibitors is paramount for advancing neuroprotective and neuroregenerative strategies. This guide provides a detailed comparison of Aloisine A and Aloisine B, two potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), with a focus on their differential effects in neuronal models. We present key experimental data, detailed methodologies, and visual representations of the signaling pathways involved.
Aloisine A and this compound are members of a family of pyrrolo[2,3-b]pyrazines that have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases and cancer. Their primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.[1] While structurally similar, subtle differences in their chemical makeup lead to distinct biological activities, particularly within the complex signaling networks of neuronal cells.
Quantitative Comparison of Kinase Inhibition
The inhibitory potency of Aloisine A and this compound against key kinases implicated in neuronal function, namely CDK1/cyclin B, CDK5/p25, and GSK-3α/β, reveals important distinctions. Aloisine A demonstrates more potent inhibition of CDK1/cyclin B and CDK5/p25 compared to this compound. Conversely, this compound exhibits stronger inhibition of GSK-3α/β. These differences in kinase selectivity are fundamental to their differential effects on neuronal processes.
| Kinase Target | Aloisine A (IC50, µM) | This compound (IC50, µM) |
| CDK1/cyclin B | 0.12[2] | 0.65[2] |
| CDK5/p25 | 0.15[2] | 0.8[2] |
| GSK-3α/β | 0.4[2] | 0.2[2] |
Differential Effects on Neuronal Fate: Proliferation, Differentiation, and Apoptosis
The distinct kinase inhibition profiles of Aloisine A and this compound translate into different outcomes for neuronal cells, influencing their proliferation, differentiation, and survival.
Neuronal Differentiation and Neurite Outgrowth
In neuronal differentiation assays using cell lines such as SH-SY5Y, the relative potencies of Aloisine A and B can be assessed by monitoring the extension of neurites, a hallmark of neuronal maturation.
Hypothetical Comparative Data:
| Treatment | Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Control (DMSO) | 15 | 25 |
| Aloisine A (1 µM) | 45 | 60 |
| This compound (1 µM) | 30 | 45 |
The stronger inhibition of CDK5 by Aloisine A may contribute to a more pronounced effect on neurite outgrowth, as CDK5 is a key regulator of cytoskeletal dynamics involved in neuronal migration and process extension.
Neuronal Apoptosis and Neuroprotection
The differential inhibition of CDKs and GSK-3 by Aloisine A and B also impacts their ability to protect neurons from apoptotic cell death. GSK-3 is a key player in apoptotic pathways, and its inhibition is generally considered neuroprotective.[3][4][5][6][7]
Hypothetical Comparative Data on Neuronal Viability:
| Treatment Condition | Aloisine A (1 µM) - % Viability | This compound (1 µM) - % Viability |
| Control | 100 | 100 |
| Glutamate-Induced Excitotoxicity | 60 | 75 |
| Trophic Factor Withdrawal | 55 | 70 |
This compound, with its more potent inhibition of GSK-3, may offer superior neuroprotection against certain apoptotic insults compared to Aloisine A.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the differential effects of Aloisine A and B, we present diagrams of the implicated signaling pathways and a typical experimental workflow for their evaluation.
Caption: Differential inhibition of key neuronal kinases by Aloisine A and B.
Caption: A typical workflow for evaluating the differential effects of Aloisine A and B.
Detailed Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Aloisine A and B against CDK1/cyclin B, CDK5/p25, and GSK-3β.
Materials:
-
Purified recombinant kinases (CDK1/cyclin B, CDK5/p25, GSK-3β)
-
Specific peptide substrates for each kinase (e.g., Histone H1 for CDKs, GS-1 for GSK-3)
-
Aloisine A and this compound stock solutions (in DMSO)
-
ATP, [γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Aloisine A and this compound in kinase reaction buffer.
-
In a microtiter plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated 33P in a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Neurite Outgrowth Assay in SH-SY5Y Cells
Objective: To compare the effects of Aloisine A and B on the induction of neurite outgrowth in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
Aloisine A and this compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Seed SH-SY5Y cells in multi-well plates suitable for imaging.
-
Induce differentiation by replacing the growth medium with differentiation medium containing either Aloisine A, this compound, or vehicle control (DMSO).
-
Culture the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells and the average length of the longest neurite per cell using image analysis software.
Neuronal Apoptosis Assay (MTT Assay)
Objective: To assess the neuroprotective effects of Aloisine A and B against an apoptotic insult.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Apoptotic stimulus (e.g., glutamate, staurosporine, or trophic factor withdrawal)
-
Aloisine A and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Aloisine A, this compound, or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce apoptosis by adding the apoptotic stimulus.
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
Aloisine A and this compound, while belonging to the same chemical family, exhibit distinct inhibitory profiles against key neuronal kinases. Aloisine A's potent inhibition of CDKs, particularly CDK5, suggests a primary role in modulating cytoskeletal dynamics and processes like neurite outgrowth. In contrast, this compound's stronger inhibition of GSK-3 points towards a more prominent role in neuroprotective pathways by counteracting apoptosis. This comparative guide highlights the importance of detailed characterization of kinase inhibitors to understand their specific applications in neuronal models and to guide the development of targeted therapies for neurological disorders. Further head-to-head comparative studies in various neuronal models are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Aloisine B: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Aloisine B, a potent cyclin-dependent kinase (CDK) inhibitor. By offering clear, procedural guidance, this content aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Chemical and Physical Properties of this compound
This compound belongs to the aloisine family of compounds, which are known inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] Understanding its properties is crucial for safe handling and disposal.
| Property | Value | Source |
| Chemical Name | 6-phenyl[5H]pyrrolo[2,3-b]pyrazine derivative | MedChemExpress |
| Molecular Formula | C₁₂H₉N₃ | Inferred from related structures |
| Mechanism of Action | ATP-competitive inhibitor of CDKs | [1][2][4][5][6] |
| Biological Targets | CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, GSK-3α, GSK-3β | [3][6][7] |
| Cellular Effects | Arrests cell cycle in G1 and G2 phases | [1][2][4][5][6] |
Operational Plan: Safe Handling and Storage
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
A lab coat
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal Plan: Step-by-Step Procedures
-
Waste Identification:
-
Label a dedicated, sealed container as "this compound Waste."
-
Never mix this compound waste with other chemical waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Small Spills:
-
In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into the labeled waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials in the same waste container.
-
-
Disposal of Unused Product:
-
If you have unused this compound that is no longer needed, it should be disposed of as chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can be disposed of according to your institution's guidelines for chemical container disposal.
-
-
Contact EHS:
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of the collected this compound waste. They will provide information on proper labeling, storage, and pickup procedures for hazardous waste.
-
Experimental Protocol: General Method for Kinase Inhibition Assay
The following is a generalized protocol for assessing the kinase inhibitory activity of this compound, based on methodologies used for similar compounds.
Materials:
-
Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., Histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper (for radioactive assays)
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, use an appropriate method to quantify substrate phosphorylation (e.g., antibody-based detection).
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aloisine B
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Aloisine B, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself. This guide is designed to be your preferred source for laboratory safety and chemical handling information, empowering your team to work safely and effectively.
Essential Safety and Personal Protective Equipment (PPE)
This compound is a potent research compound that inhibits cell proliferation by arresting the cell cycle in both G1 and G2 phases.[1] Due to its biological activity, it should be handled with caution as a potentially cytotoxic agent. The following PPE is mandatory when handling this compound in solid or solution form.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be chemotherapy-rated. Change gloves every two hours or immediately upon contamination. | Prevents dermal absorption of the compound. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. An additional disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the solid powder outside of a certified chemical fume hood or biological safety cabinet. | Prevents inhalation of the powdered compound, which can be hazardous. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to preparation for experimental use.
Compound Receipt and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a designated containment area and contact your institution's Environmental Health and Safety (EHS) office.
-
Log Inventory: If the package is intact, log the compound into your chemical inventory system.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be as recommended by the supplier, typically -20°C for long-term storage.
Preparation of Stock Solutions
Note: All procedures involving the handling of solid this compound or the preparation of stock solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Assemble Materials: Gather all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile microcentrifuge tubes or vials.
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Weighing the Compound (if necessary):
-
Tare a clean, empty microcentrifuge tube on an analytical balance.
-
Carefully transfer the desired amount of this compound powder into the tared tube using a chemical spatula.
-
Close the balance door and record the weight.
-
Clean the balance and surrounding area immediately after use with a suitable decontamination solution (e.g., 70% ethanol).
-
-
Dissolving the Compound:
-
In the chemical fume hood, add the appropriate volume of solvent to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is completely dissolved.
-
-
Aliquoting and Labeling:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Storage of Stock Solution: Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect in a designated, puncture-resistant container lined with a chemically resistant bag. The container must be clearly labeled as "Hazardous Chemical Waste" with the name of the compound. |
| Liquid Waste (unused stock solutions, cell culture media containing the compound) | Collect in a compatible, leak-proof container that is clearly labeled with "Hazardous Chemical Waste" and the full chemical name. Do not mix with other chemical waste streams unless compatibility has been verified. |
| Contaminated PPE (gloves, disposable gowns) | Place in a designated hazardous waste bag immediately after use. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for assessing the effect of this compound on cell proliferation and the targeted signaling pathway.
Caption: A typical workflow for evaluating the anti-proliferative effects of this compound.
Caption: this compound inhibits CDKs, leading to cell cycle arrest.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
